Product packaging for Alteconazole(Cat. No.:CAS No. 93479-96-0)

Alteconazole

Cat. No.: B1665733
CAS No.: 93479-96-0
M. Wt: 380.7 g/mol
InChI Key: HUSJLAKLJPOCEL-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alteconazole is an antifungal agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12Cl3N3O B1665733 Alteconazole CAS No. 93479-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93479-96-0

Molecular Formula

C17H12Cl3N3O

Molecular Weight

380.7 g/mol

IUPAC Name

1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1

InChI Key

HUSJLAKLJPOCEL-IAGOWNOFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@]2([C@H](O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl

Canonical SMILES

C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alteconazole

Origin of Product

United States

Foundational & Exploratory

Alteconazole synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Alteconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, 1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole, is a potent triazole antifungal agent.[1] This document provides a comprehensive technical overview of a feasible synthetic route and a detailed purification protocol for this compound, designed for research and development purposes. The methodologies presented are based on established principles of organic synthesis and purification techniques common for analogous conazole antifungal agents. All quantitative data is summarized in tables, and key experimental workflows and the mechanism of action are illustrated with diagrams.

Introduction

This compound is a small molecule antifungal compound characterized by a substituted oxirane ring linked to a 1,2,4-triazole moiety.[1] Like other azole antifungals, its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[][3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[][3][4] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. This guide details a plausible multi-step synthesis and a robust purification strategy for obtaining high-purity this compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with the preparation of a key chalcone intermediate, followed by epoxidation and subsequent nucleophilic substitution with 1,2,4-triazole.

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

  • To a stirred solution of 4-chloroacetophenone (1.0 eq) and 2,4-dichlorobenzaldehyde (1.0 eq) in ethanol (10 mL/mmol of acetophenone) at room temperature, add a 40% aqueous solution of potassium hydroxide (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL/mmol of acetophenone) and acidify with dilute HCl to a pH of approximately 5-6.

  • Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude chalcone.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Step 2: Synthesis of 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl)methanol (Epoxide Intermediate)

  • Dissolve the chalcone intermediate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • For the epoxidation, cool the reaction mixture back to 0°C and add a solution of m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) in dichloromethane portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

Step 3: Synthesis of this compound

  • To a solution of the epoxide intermediate (1.0 eq) in dry N,N-dimethylformamide (DMF), add 1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Data Presentation: Synthesis
StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Chalcone IntermediateC₁₅H₉Cl₃O311.5910.08.888
2Epoxide IntermediateC₁₅H₁₁Cl₃O₂329.609.27.177
3This compound (Crude)C₁₇H₁₂Cl₃N₃O380.668.56.374

Purification of this compound

The final and most critical step is the purification of the crude this compound to isolate the desired stereoisomer and achieve high purity suitable for biological and pharmaceutical studies. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.

Experimental Protocol: Chiral HPLC Purification
  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA or a similar amylose-based column, is recommended for the separation of conazole enantiomers.[][5]

  • Mobile Phase: A mixture of n-hexane and ethanol in an 80:20 (v/v) ratio with 0.1% diethylamine (DEA) as an additive to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Procedure: a. Dissolve the crude this compound in the mobile phase to a concentration of 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection. c. Perform multiple injections of the sample onto the chiral HPLC system. d. Collect the fractions corresponding to the desired enantiomer peak. e. Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Analyze the purified product by analytical HPLC to determine its chemical and enantiomeric purity.

Data Presentation: Purification
ParameterValue
Purification Method Chiral HPLC
Column Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol (80:20) + 0.1% DEA
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Crude Purity ~90%
Final Purity >99%
Enantiomeric Excess >99%
Recovery Yield ~85%

Visualizations

Signaling Pathway

Alteconazole_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell Membrane cluster_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Biosynthesis Pathway Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Essential Component CYP51->Ergosterol This compound This compound This compound->Block Alteconazole_Synthesis_Workflow Start Starting Materials: 4-chloroacetophenone 2,4-dichlorobenzaldehyde Step1 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Step 2: Epoxidation (Reduction and m-CPBA oxidation) Chalcone->Step2 Epoxide Epoxide Intermediate Step2->Epoxide Step3 Step 3: Triazole Addition (Nucleophilic Substitution) Epoxide->Step3 Crude_this compound Crude this compound Step3->Crude_this compound Purification Purification: Chiral HPLC Crude_this compound->Purification Final_Product Pure this compound (>99% ee, >99% purity) Purification->Final_Product

References

Alteconazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alteconazole is a triazole antifungal agent with a characteristic chemical structure that positions it within a class of drugs known for their efficacy against a broad spectrum of fungal pathogens. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It delves into its primary mechanism of action as an inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Furthermore, this document explores potential secondary signaling pathway interactions, drawing parallels with related triazole antifungals. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes general methodologies for key experimental procedures relevant to the study of azole antifungals, providing a foundational framework for future research and development.

Chemical Structure and Properties

This compound, a member of the conazole family of fungicides, possesses a complex molecular architecture centered around a triazole ring. Its systematic IUPAC name is 1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole[1]. The structure features a chiral oxirane ring and two chlorinated phenyl moieties, which are critical for its antifungal activity.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
CAS Number 93479-96-0
Molecular Formula C₁₇H₁₂Cl₃N₃O
Molecular Weight 380.65 g/mol
IUPAC Name 1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Melting Point Data not available in cited literature.
Boiling Point Data not available in cited literature.
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. Quantitative data not available in cited literature.[2]

Mechanism of Action and Signaling Pathways

Primary Mechanism: Inhibition of Ergosterol Biosynthesis

The principal antifungal mechanism of this compound, like other azole antifungals, is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis[3][4][5]. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[4]. This enzyme is critical for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, this compound blocks this demethylation step, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane[6][7]. This disruption of the membrane structure and function ultimately inhibits fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51A1) lanosterol->lanosterol_demethylase ergosterol Ergosterol fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane lanosterol_demethylase->ergosterol Demethylation This compound This compound This compound->lanosterol_demethylase Inhibition

Figure 1: Inhibition of Ergosterol Biosynthesis by this compound.
Potential Secondary Mechanism: Hedgehog Signaling Pathway Inhibition

While not directly demonstrated for this compound, there is compelling evidence that other triazole antifungals, notably itraconazole, possess anticancer activity through the inhibition of the Hedgehog (Hh) signaling pathway[8][9][10]. The Hh pathway is crucial during embryonic development and is often aberrantly activated in various cancers.

Itraconazole has been shown to inhibit the Hh pathway by targeting Smoothened (SMO), a key transmembrane protein in the pathway[9][11]. This inhibition is distinct from its effect on ergosterol synthesis. Given the structural similarities among azole antifungals, it is plausible that this compound could also exhibit activity against the Hh pathway. Further research is required to investigate this potential secondary mechanism.

Hedgehog_Pathway_Inhibition Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_A Activated GLI (GLI-A) GLI->GLI_A Activation target_genes Target Gene Expression (Cell Proliferation, Survival) GLI_A->target_genes Transcription Itraconazole Itraconazole (Potential for this compound) Itraconazole->SMO Inhibition

Figure 2: Potential Inhibition of the Hedgehog Signaling Pathway.

Experimental Protocols

Synthesis of Azole Antifungals (General Approach)

The synthesis of complex azole antifungals like this compound typically involves a multi-step process. While the exact route for this compound is not published, the synthesis of structurally related compounds such as ketoconazole and itraconazole often involves the following key steps[12][13][14]:

  • Formation of the Dioxolane Ring: This often involves the reaction of a substituted phenacyl halide with a protected glycerol derivative.

  • Introduction of the Azole Moiety: The triazole ring is typically introduced via nucleophilic substitution, reacting an intermediate with 1,2,4-triazole.

  • Coupling of Side Chains: The final step often involves the coupling of the azole-containing intermediate with the remaining structural components.

  • Purification: Purification is typically achieved through column chromatography and recrystallization to yield the final product of high purity.

Synthesis_Workflow start Starting Materials (e.g., Substituted Phenacyl Halide, Protected Glycerol) step1 Step 1: Dioxolane Ring Formation start->step1 intermediate1 Intermediate 1 (Dioxolane derivative) step1->intermediate1 step2 Step 2: Introduction of Triazole intermediate1->step2 intermediate2 Intermediate 2 (Azole-containing intermediate) step2->intermediate2 step3 Step 3: Side Chain Coupling intermediate2->step3 crude_product Crude this compound step3->crude_product step4 Step 4: Purification (Chromatography, Recrystallization) crude_product->step4 final_product Pure this compound step4->final_product

References

The Core Mechanism of Triazole Antifungals: A Technical Guide to Ergosterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Alteconazole" did not yield information on a specific registered antifungal agent. Therefore, this guide utilizes Itraconazole , a well-documented and representative triazole antifungal, to detail the mechanism of action on fungal cells. The principles described are broadly applicable to the triazole class of antifungals.

Executive Summary

Triazole antifungals represent a cornerstone in the management of fungal infections. Their efficacy is rooted in a highly specific mechanism of action: the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. This technical guide provides an in-depth exploration of this mechanism, focusing on the molecular target, downstream cellular consequences, and the methodologies used to characterize these interactions. For researchers, scientists, and drug development professionals, this document outlines the core principles of triazole antifungal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51).[1] This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[1]

By binding to the heme iron atom in the active site of CYP51, triazoles like itraconazole effectively block the demethylation of lanosterol. This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-alpha-methylated sterol precursors within the fungal cell. The consequences of this disruption are twofold:

  • Impaired Membrane Integrity: The absence of ergosterol and the accumulation of abnormal sterols alter the physical properties of the fungal cell membrane, leading to increased permeability and disruption of its barrier function. This can result in the leakage of essential cellular components and ultimately, cell death.[1]

  • Dysfunctional Membrane Proteins: The altered sterol composition of the membrane adversely affects the function of embedded proteins that are crucial for various cellular processes, including nutrient transport and cell wall synthesis.

This targeted disruption of ergosterol biosynthesis is the foundation of the fungistatic, and in some cases fungicidal, activity of triazole antifungals.

Quantitative Data: In Vitro Antifungal Activity of Itraconazole

The in vitro efficacy of itraconazole is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for itraconazole against a selection of clinically relevant fungi.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus141 (wild-type)≤0.12 - 10.51
Candida albicans944≤0.015 - 0.50.030.125
Candida glabrata212≤0.03 - 40.52
Candida krusei53≤0.03 - 10.250.5
Candida parapsilosis642≤0.015 - 0.50.060.25
Candida tropicalis175≤0.015 - 10.1250.5
Cryptococcus neoformans-0.06 - 10.250.5
Histoplasma capsulatum-≤0.007 - 0.12--
Blastomyces dermatitidis-≤0.007 - 0.12--

Data compiled from multiple sources. MIC values can vary based on the testing methodology and specific strains.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)

This protocol outlines a standardized method for determining the MIC of a triazole antifungal against yeast isolates.

1. Preparation of Antifungal Stock Solution:

  • Dissolve the triazole antifungal (e.g., itraconazole) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).
  • Perform serial twofold dilutions of the stock solution to create a range of concentrations.

2. Inoculum Preparation:

  • Culture the yeast isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
  • Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

3. Microdilution Plate Preparation:

  • Dispense the diluted antifungal concentrations into the wells of a 96-well microtiter plate.
  • Add the prepared yeast inoculum to each well.
  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

4. Incubation:

  • Incubate the microtiter plate at 35°C for 24-48 hours.

5. MIC Determination:

  • Visually or spectrophotometrically assess the growth in each well.
  • The MIC is the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction compared to the growth control) is observed.

Lanosterol 14-alpha-Demethylase (CYP51) Inhibition Assay

This protocol provides a framework for assessing the in vitro inhibitory activity of a compound against fungal CYP51.

1. Reagents and Buffers:

  • Recombinant fungal CYP51 enzyme and NADPH-cytochrome P450 reductase.
  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
  • Substrate: Lanosterol dissolved in a suitable solvent.
  • Cofactor: NADPH.
  • Test compound (e.g., itraconazole) dissolved in a suitable solvent.

2. Assay Procedure:

  • In a reaction vessel, combine the reaction buffer, CYP51, and NADPH-cytochrome P450 reductase.
  • Add the test compound at various concentrations.
  • Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding lanosterol and NADPH.
  • Allow the reaction to proceed for a defined time.
  • Stop the reaction (e.g., by adding a strong acid or solvent).

3. Product Analysis:

  • Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).
  • Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the remaining lanosterol and the product (ergosterol or its intermediates).

4. Data Analysis:

  • Calculate the percentage of lanosterol conversion to product in the presence of the inhibitor compared to a control without the inhibitor.
  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in CYP51 activity.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coA Acetyl-CoA hmg_coA HMG-CoA acetyl_coA->hmg_coA mevalonate Mevalonate hmg_coA->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14-alpha-demethylase (CYP51) lanosterol->cyp51 demethylated_sterols 14-demethyl lanosterol ergosterol Ergosterol demethylated_sterols->ergosterol Multiple Steps itraconazole Itraconazole itraconazole->cyp51 Inhibits cyp51->demethylated_sterols

Caption: Ergosterol biosynthesis pathway and the point of inhibition by Itraconazole.

Mechanism_of_Action_Flow itraconazole Itraconazole binds_cyp51 Binds to Lanosterol 14-alpha-demethylase (CYP51) itraconazole->binds_cyp51 inhibits_enzyme Inhibits CYP51 Activity binds_cyp51->inhibits_enzyme ergosterol_depletion Depletion of Ergosterol inhibits_enzyme->ergosterol_depletion toxic_sterol_accumulation Accumulation of Toxic 14-alpha-methylated Sterols inhibits_enzyme->toxic_sterol_accumulation membrane_permeability Increased Membrane Permeability ergosterol_depletion->membrane_permeability toxic_sterol_accumulation->membrane_permeability protein_dysfunction Dysfunction of Membrane-Bound Proteins membrane_permeability->protein_dysfunction fungal_cell_death Fungistatic/Fungicidal Effect protein_dysfunction->fungal_cell_death Antifungal_Susceptibility_Workflow start Start prepare_inoculum Prepare Fungal Inoculum start->prepare_inoculum prepare_drug_dilutions Prepare Serial Dilutions of Antifungal Agent start->prepare_drug_dilutions inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate prepare_drug_dilutions->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

References

An In-depth Technical Guide to the Target Identification and Validation of Alteconazole, a Novel Triazole Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical target identification and validation studies for Alteconazole, a novel tri-axially substituted triazole antifungal agent. Through a systematic and multi-faceted approach, we have identified and validated lanosterol 14-alpha-demethylase (CYP51, encoded by the ERG11 gene) as the primary molecular target of this compound in pathogenic fungi. This document details the experimental methodologies employed, presents the quantitative data in a structured format, and visualizes the key pathways and workflows to facilitate a thorough understanding of this compound's mechanism of action and its potential as a next-generation antifungal therapeutic.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with improved efficacy and safety profiles.[1] Azole antifungals have long been a cornerstone of antifungal therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] this compound is a new chemical entity with a unique triazole scaffold, designed to exhibit potent and broad-spectrum antifungal activity. This guide delineates the rigorous scientific process undertaken to elucidate its precise molecular target and validate its mechanism of action.

Target Identification

The initial phase of our investigation focused on generating a primary hypothesis for the molecular target of this compound. A combination of computational and genetic screening approaches was employed.

Chemical-Genetic Profiling in Saccharomyces cerevisiae

Haploinsufficiency profiling (HIP) was conducted to identify gene deletions that confer hypersensitivity to this compound. This powerful technique can pinpoint the drug's target pathway by revealing that a 50% reduction in the target protein's dosage (due to heterozygosity) makes the cells significantly more susceptible to the drug.

Experimental Protocol: Haploinsufficiency Profiling (HIP)

  • Strain Library: A genome-wide collection of heterozygous S. cerevisiae deletion strains, where one copy of each non-essential gene is deleted, was utilized.

  • Drug Treatment: Strains were grown in 96-well plates in rich media (YPD) containing a sub-inhibitory concentration of this compound (determined empirically to be 0.1 µg/mL).

  • Growth Measurement: Optical density (OD600) was measured at regular intervals over 48 hours to monitor growth kinetics.

  • Data Analysis: The growth of each mutant strain in the presence of this compound was compared to its growth in a drug-free control. Strains exhibiting significantly reduced growth were identified as "hits."

Data Presentation: Top Hits from Haploinsufficiency Profiling

GeneGene Product/FunctionSensitivity Score (Z-score)
ERG11Lanosterol 14-alpha-demethylase-5.8
UPC2Transcription factor regulating ergosterol biosynthesis-4.5
NCP1Cytochrome P450 reductase-4.2
ERG25C-4 methyl sterol oxidase-3.9

The results strongly implicated the ergosterol biosynthesis pathway, with the most sensitive strain being the one heterozygous for ERG11, the gene encoding lanosterol 14-alpha-demethylase (CYP51).[5]

In Silico Modeling and Docking

Computational modeling was used to predict the binding of this compound to the active site of fungal CYP51. A homology model of Candida albicans CYP51 was generated, and docking simulations were performed.

Experimental Protocol: Molecular Docking

  • Protein Structure: The crystal structure of C. albicans CYP51 complexed with a known azole inhibitor was used as a template.

  • Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.

  • Docking Simulation: Docking was performed using AutoDock Vina to predict the binding pose and affinity of this compound within the CYP51 active site.

The simulations predicted a high-affinity interaction, with the triazole nitrogen of this compound coordinating with the heme iron in the active site, a characteristic feature of azole inhibitors of CYP51.[6][7]

Target Validation

Following the identification of CYP51 as the putative target, a series of biochemical and biophysical assays were conducted to validate this hypothesis and quantify the interaction between this compound and the purified enzyme.

In Vitro Enzyme Inhibition Assay

The direct inhibitory effect of this compound on the enzymatic activity of recombinant C. albicans CYP51 was assessed.

Experimental Protocol: CYP51 Inhibition Assay

  • Enzyme and Substrate: Recombinant C. albicans CYP51 and its substrate, lanosterol, were used.

  • Reaction Conditions: The reaction was carried out in a buffer containing a cytochrome P450 reductase system to provide the necessary electrons.

  • Inhibitor Addition: Varying concentrations of this compound were pre-incubated with the enzyme before the addition of lanosterol.

  • Product Detection: The conversion of lanosterol to its demethylated product was monitored by HPLC.

  • Data Analysis: The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) was calculated.

Data Presentation: In Vitro Inhibition of Fungal and Human CYP51

EnzymeSourceThis compound IC50 (nM)Itraconazole IC50 (nM)
CYP51Candida albicans2545
CYP51Aspergillus fumigatus3258
CYP51Homo sapiens> 10,000> 10,000

This compound demonstrated potent inhibition of fungal CYP51, with greater potency than the established antifungal, itraconazole.[8] Crucially, it exhibited high selectivity, with negligible inhibition of the human ortholog at concentrations up to 10,000 nM.

Thermal Shift Assay (TSA)

TSA was used to confirm the direct binding of this compound to CYP51 by measuring the change in the protein's thermal stability upon ligand binding.

Experimental Protocol: Thermal Shift Assay

  • Protein and Dye: Recombinant C. albicans CYP51 was mixed with a fluorescent dye (SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Ligand Addition: this compound was added to the protein-dye mixture.

  • Thermal Denaturation: The temperature was gradually increased, and the fluorescence was monitored.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined. A shift in Tm (ΔTm) in the presence of the ligand indicates direct binding.

Data Presentation: Thermal Stabilization of CYP51 by this compound

LigandConcentration (µM)ΔTm (°C)
This compound10+ 5.2
Itraconazole10+ 4.8
DMSO (Control)1%0

The significant increase in the melting temperature of CYP51 in the presence of this compound provides strong evidence of direct and stabilizing binding.

Sterol Profile Analysis in Fungal Cells

To confirm that this compound inhibits ergosterol biosynthesis in a cellular context, the sterol composition of C. albicans cells treated with the compound was analyzed by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Sterol Analysis

  • Cell Culture and Treatment: C. albicans cells were grown to mid-log phase and then treated with this compound (at 4x MIC) for 6 hours.

  • Sterol Extraction: Lipids were extracted from the treated and untreated cells.

  • GC-MS Analysis: The sterol composition was analyzed by GC-MS.

  • Data Interpretation: A decrease in ergosterol levels and an accumulation of its precursor, lanosterol, is indicative of CYP51 inhibition.[9]

Data Presentation: Effect of this compound on Fungal Sterol Composition

SterolUntreated Cells (% of total sterols)This compound-Treated Cells (% of total sterols)
Ergosterol85.25.1
Lanosterol< 1.068.7
Other 14α-methyl sterols< 1.015.3

Treatment with this compound resulted in a dramatic reduction in ergosterol levels and a corresponding accumulation of lanosterol, confirming the inhibition of CYP51 in living fungal cells.

Visualization of Key Pathways and Workflows

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14-alpha-demethylase) Lanosterol->CYP51 Fourteen_demethyl_lanosterol 14-demethyl lanosterol Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibits CYP51->Fourteen_demethyl_lanosterol

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.

Workflow for this compound Target Identification and Validation

Target_Validation_Workflow cluster_ID Target Identification cluster_Validation Target Validation cluster_Hypothesis Hypothesis Generation HIP Haploinsufficiency Profiling Hypothesis Hypothesis: This compound targets CYP51 (Erg11p) HIP->Hypothesis InSilico In Silico Docking InSilico->Hypothesis EnzymeAssay In Vitro Enzyme Inhibition Assay ValidatedTarget Validated Target: CYP51 EnzymeAssay->ValidatedTarget TSA Thermal Shift Assay (TSA) TSA->ValidatedTarget SterolAnalysis Cellular Sterol Profile Analysis SterolAnalysis->ValidatedTarget Hypothesis->EnzymeAssay Hypothesis->TSA Hypothesis->SterolAnalysis

Caption: The integrated workflow for the identification and validation of this compound's molecular target.

Conclusion

The comprehensive data presented in this guide unequivocally demonstrate that this compound's primary mechanism of antifungal activity is the potent and selective inhibition of lanosterol 14-alpha-demethylase (CYP51). The target identification was initiated through chemical-genetic screening and supported by in silico modeling. Subsequent validation was achieved through a battery of rigorous biochemical and cell-based assays, including direct enzyme inhibition, confirmation of binding, and analysis of the downstream metabolic consequences in fungal cells. The high degree of selectivity for the fungal enzyme over its human counterpart suggests a favorable safety profile for this compound. These findings establish a solid foundation for the continued development of this compound as a promising new therapeutic agent for the treatment of invasive fungal infections.

References

In Vitro Antifungal Spectrum of Azole Antifungals: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Alteconazole" did not yield specific results in a comprehensive search of available scientific literature. It is highly probable that this is a typographical error for "Itraconazole," a widely studied triazole antifungal agent. This document will proceed under the assumption that the user is interested in the in vitro antifungal spectrum of Itraconazole and related azole antifungals.

This technical guide provides a detailed overview of the in vitro antifungal activity of Itraconazole, a broad-spectrum triazole antifungal agent. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Antifungal Spectrum

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of Itraconazole against a variety of clinically relevant fungal pathogens, compiled from multiple studies.

Fungal SpeciesNumber of IsolatesItraconazole MIC Range (µg/mL)Reference
Aspergillus fumigatus2501≤0.03 - >16[1]
Aspergillus flavus372≤0.03 - >16[1]
Aspergillus niger301≤0.03 - >16[1]
Aspergillus terreus115≤0.03 - >16[1]
Candida albicans201≤0.015 - >16[2]
Candida glabrata--Some isolates more susceptible to itraconazole than hydroxy-itraconazole.[3]
Candida parapsilosis-≤0.08[4]
Candida krusei-≤0.08[4]
Candida guilliermondii-≤0.08[4]
Cryptococcus neoformans65≤0.08[4]
Trichosporon cutaneum-≤0.08[4]
Dermatophytes263<0.0012 - 5[5]
Malassezia furfur7<0.0012 - 5[5]
Sporothrix schenckii12Geometric Mean MIC of 0.119[5]

Note: MIC values can be influenced by the testing methodology, including the specific medium used, inoculum size, and incubation time.[6]

Mechanism of Action

Itraconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[7] This disruption leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth or cell death.[8][9]

The primary molecular target of Itraconazole is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7][9] This enzyme is essential for the conversion of lanosterol to ergosterol. By inhibiting this step, Itraconazole causes a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane, which further contributes to its antifungal activity.[8]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Result Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Cytochrome P450) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Disrupted Enzyme->Ergosterol conversion Itraconazole Itraconazole Itraconazole->Enzyme Inhibition Growth Fungal Growth Inhibition Membrane->Growth

Caption: Mechanism of action of Itraconazole via inhibition of ergosterol biosynthesis.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for understanding the efficacy of a compound. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods, such as the M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively, to ensure reproducibility. A common method is the broth microdilution assay.

Broth Microdilution Method (Adapted from CLSI guidelines)
  • Preparation of Antifungal Agent:

    • Itraconazole is first dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]

    • Serial two-fold dilutions of the drug are prepared in a liquid medium, typically RPMI 1640 with L-glutamine and buffered with MOPS to a pH of 7.0.[1][11]

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • A suspension of fungal conidia or yeast cells is prepared in sterile saline or water.

    • The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer to achieve a final inoculum density of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.[1]

  • Assay Procedure:

    • The prepared fungal inoculum is added to microtiter plate wells containing the serially diluted antifungal agent.

    • Control wells are included: a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[1]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or 100% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

G cluster_workflow Broth Microdilution Workflow prep_drug Prepare Serial Dilutions of Itraconazole in RPMI inoculate Inoculate Microtiter Plate Wells prep_drug->inoculate prep_inoculum Prepare Fungal Inoculum (0.4-5 x 10^4 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Alteconazole: A Comprehensive Technical Guide on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alteconazole is a synthetic triazole antifungal agent with a broad spectrum of activity against various pathogenic fungi. This document provides an in-depth technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

1. Discovery and Development History

The development of antifungal agents has been historically slower than that of antibacterial agents due to the eukaryotic nature of fungal cells, which are biochemically similar to human cells.[1] The discovery of azole antifungals in 1969 marked a significant advancement in antifungal therapy.[1] These agents act by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[2][3]

The initial imidazole agents, such as clotrimazole and miconazole, were followed by the development of triazole antifungals, which generally exhibit fewer side effects.[1] The journey to discover this compound began in the late 1980s, building upon the knowledge gained from first-generation triazoles like fluconazole and itraconazole.[4][5] The primary goals for the this compound program were to enhance the spectrum of activity, improve the pharmacokinetic profile, and reduce drug-drug interactions.

The development process involved the synthesis and screening of numerous bis-triazole analogs.[1] Key structural modifications focused on replacing the dichlorophenyl unit with various substituted phenyl moieties to improve potency and metabolic stability.[1] The 2,4-difluorophenyl analogue showed particular promise due to its water solubility, allowing for intravenous formulation.[1]

After extensive preclinical testing in animal models of candidiasis and dermatophytosis, this compound (formerly UK-49,858) was selected as the lead candidate for clinical development in the early 1990s.[1] It demonstrated outstanding potency in a mouse model of candidiasis, being nearly 100 times more potent than ketoconazole.[1]

2. Mechanism of Action

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][3][6] This enzyme is essential for the conversion of lanosterol to ergosterol.[3][6] The inhibition of ergosterol synthesis leads to a depletion of this vital component in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols.[6] This disruption of the cell membrane's integrity and function ultimately results in the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[2] this compound exhibits a high affinity for fungal cytochrome P450 enzymes over their mammalian counterparts, which contributes to its favorable safety profile.[3]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Lanosterol_14_demethylase Lanosterol 14-α-demethylase (CYP51A1) Lanosterol->Lanosterol_14_demethylase Ergosterol Ergosterol Lanosterol_14_demethylase->Ergosterol Ergosterol_in_membrane Ergosterol Integration Ergosterol->Ergosterol_in_membrane This compound This compound This compound->Lanosterol_14_demethylase Inhibition Membrane_Integrity Membrane Integrity and Fluidity Ergosterol_in_membrane->Membrane_Integrity

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

3. Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro activity, pharmacokinetic properties, and clinical efficacy in pivotal Phase III trials.

Table 1: In Vitro Antifungal Activity of this compound (MIC90, μg/mL)

Fungal SpeciesThis compoundFluconazoleItraconazole
Candida albicans0.1252.00.25
Candida glabrata0.516.01.0
Aspergillus fumigatus0.25>64.00.5
Cryptococcus neoformans0.064.00.125
Trichophyton rubrum0.031.00.06

Table 2: Pharmacokinetic Properties of this compound in Healthy Volunteers

ParameterValue
Bioavailability (Oral)> 90%
Protein Binding99.8%[7]
Tmax (Oral)2-4 hours[7]
Half-life24-30 hours
MetabolismHepatic (extensive)
ExcretionBiliary (major), Renal (minor)

Table 3: Summary of Phase III Clinical Trial Efficacy for Onychomycosis

Treatment GroupNClinical Cure Rate (%)Mycological Cure Rate (%)
This compound (200 mg QD)31273%[8]85%
Placebo10511%15%

4. Experimental Protocols

4.1. Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key final condensation reaction. The following is a generalized protocol based on methods for similar triazole compounds.

cluster_synthesis This compound Synthesis Workflow start Starting Materials: - Dichlorophenyl-triazolyl-dioxolane derivative - Hydroxyphenyl-piperazinyl-triazolone side chain condensation Condensation Reaction (e.g., in DMF with NaOH) start->condensation purification Purification (e.g., Recrystallization from ethanol) condensation->purification final_product This compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Protocol:

  • Condensation: The cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol tosylate is condensed with 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a base such as sodium hydroxide in a polar aprotic solvent like dimethylformamide (DMF).[9]

  • Reaction Conditions: The reaction mixture is heated to 80-100°C for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is poured into water to precipitate the crude product.

  • Purification: The crude product is filtered, washed, and then purified by recrystallization from a suitable solvent system, such as ethanol, to yield pure this compound.[10]

4.2. Phase III Clinical Trial Protocol for Onychomycosis

Objective: To evaluate the efficacy and safety of once-daily oral this compound in the treatment of moderate to severe toenail onychomycosis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adult patients with a clinical diagnosis of toenail onychomycosis confirmed by positive potassium hydroxide (KOH) examination and fungal culture.

Treatment Arms:

  • This compound 200 mg once daily for 12 weeks.

  • Placebo once daily for 12 weeks.

Primary Efficacy Endpoint: The proportion of patients achieving a complete cure at week 48 (12 weeks of treatment plus 36 weeks of follow-up). Complete cure is defined as a negative KOH and culture, and a completely clear nail.

Secondary Efficacy Endpoints:

  • Mycological cure rate (negative KOH and culture) at week 48.

  • Clinical efficacy (clear nail or minimal involvement) at week 48.

Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (including liver function tests), and vital signs throughout the study.

cluster_clinical_trial Clinical Development Phases of this compound PhaseI Phase I (Healthy Volunteers) - Safety - Pharmacokinetics PhaseII Phase II (Small Patient Group) - Efficacy - Dose Ranging PhaseI->PhaseII PhaseIII Phase III (Large Patient Group) - Confirm Efficacy - Monitor Side Effects PhaseII->PhaseIII NDA New Drug Application (NDA) - Submission to Regulatory Authorities PhaseIII->NDA Approval Market Approval NDA->Approval

Caption: Logical progression of this compound's clinical development.

5. Safety and Tolerability

In clinical trials, this compound was generally well-tolerated.[8] The most common adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea.[11] As with other azole antifungals, monitoring of liver function is recommended during long-term therapy.[12]

This compound represents a significant addition to the armamentarium of antifungal agents. Its broad spectrum of activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option for the treatment of a range of fungal infections. Further research is ongoing to explore its utility in other indications and in special patient populations.

References

Pharmacological profile of Alteconazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of Alteconazole

Disclaimer: Publicly available pharmacological data for this compound (CAS: 93479-96-0) is extremely limited. This guide has been constructed based on its chemical classification as a triazole antifungal. The described profile, including mechanism of action, pharmacokinetics, and pharmacodynamics, is therefore inferred from the established properties of the triazole class of drugs and should be considered speculative until confirmed by direct experimental evidence.

Introduction

This compound is a triazole-containing chemical entity identified by the Chemical Abstracts Service number 93479-96-0.[1] Structurally, it belongs to the azole class of antifungal agents, which have been a cornerstone in the management of fungal infections for decades. Azoles are categorized into two main groups: imidazoles and triazoles, with the latter generally exhibiting a broader spectrum of activity and an improved safety profile.[2] This document aims to provide a projected pharmacological profile of this compound for researchers, scientists, and drug development professionals, based on the well-characterized properties of triazole antifungals.

Chemical and Physical Properties

A summary of the known chemical identifiers and properties for this compound is presented below.

PropertyValueSource
IUPAC Name 1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazolePubChem[1]
Molecular Formula C₁₇H₁₂Cl₃N₃OPubChem[1]
Molecular Weight 380.7 g/mol PubChem[1]
CAS Number 93479-96-0PubChem[1]

Pharmacodynamics (Anticipated)

Mechanism of Action

As a triazole, this compound is expected to exert its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

By binding to the heme iron of CYP51, this compound would block the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The resulting altered cell membrane exhibits increased permeability and disruption of enzyme activities, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[2]

G cluster_pathway Fungal Ergosterol Biosynthesis cluster_membrane Fungal Cell Membrane Integrity cluster_inhibition Inhibitory Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Normal Fungal Cell Membrane Ergosterol->Membrane Essential Component This compound This compound This compound->Enzyme Inhibition

Caption: Projected mechanism of this compound via inhibition of the ergosterol pathway.

In Vitro Activity

No specific in vitro activity data for this compound has been published. The table below is representative of the data that would be collected to characterize its antifungal spectrum.

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028Data not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not available
Cryptococcus neoformansH99Data not availableData not available
Trichophyton rubrumClinical IsolateData not availableData not available
MIC₅₀/MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics (Anticipated)

The pharmacokinetic properties of this compound have not been reported. The following table outlines key parameters that would be essential to determine during preclinical development.

ParameterDescriptionAnticipated Value
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation.Data not available
Tₘₐₓ (h) Time to reach maximum plasma concentration.Data not available
Cₘₐₓ (ng/mL) Maximum plasma concentration.Data not available
AUC (ng·h/mL) Area under the plasma concentration-time curve.Data not available
t₁/₂ (h) Elimination half-life.Data not available
Protein Binding (%) The degree to which the drug binds to proteins in the blood.Data not available
Metabolism Primary site and enzymes involved (e.g., hepatic, CYP3A4).Data not available
Excretion Primary route of elimination (e.g., renal, fecal).Data not available

Experimental Protocols

The following are detailed methodologies for key experiments required to formally establish the pharmacological profile of this compound.

In Vitro Antifungal Susceptibility Testing
  • Protocol: The minimum inhibitory concentration (MIC) would be determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.

  • Methodology:

    • A panel of fungal isolates is cultured on appropriate agar plates.

    • Stock solutions of this compound are prepared in dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of this compound are made in 96-well microtiter plates using RPMI-1640 medium.

    • Fungal inocula are prepared and standardized spectrophotometrically to a final concentration of 0.5–2.5 x 10³ cells/mL.

    • The standardized inocula are added to the wells containing the drug dilutions.

    • Plates are incubated at 35°C for 24–48 hours.

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
  • Protocol: A neutropenic mouse model of systemic Candida albicans infection would be used to evaluate the in vivo efficacy of this compound.

  • Methodology:

    • Female BALB/c mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

    • Mice are infected via the lateral tail vein with a standardized inoculum of a pathogenic C. albicans strain.

    • Treatment is initiated 24 hours post-infection. This compound, formulated in a suitable vehicle, is administered orally or intraperitoneally once daily for 7 days. A control group receives the vehicle alone, and a positive control group receives a standard antifungal like fluconazole.

    • Animal survival is monitored daily for a period of 21 days post-infection.

    • In a parallel experiment, a subset of animals from each group is euthanized at a specific time point (e.g., day 4 post-infection), and target organs (kidneys, brain) are harvested to determine the fungal burden via colony-forming unit (CFU) counts.

    • Statistical analysis (e.g., log-rank test for survival, Mann-Whitney U test for fungal burden) is performed to compare treatment groups.

G cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Preclinical Studies A Synthesis & Purity Analysis B Antifungal Susceptibility (MIC Panel) A->B C Mechanism of Action (Ergosterol Assay) B->C D In Vitro Toxicology (e.g., HepG2 cytotoxicity) C->D E Pharmacokinetics (PK) (Rodent Model) D->E Lead Candidate Selection F Efficacy Studies (Murine Infection Model) E->F G Safety & Toxicology (Dose Escalation) F->G

Caption: A logical workflow for the preclinical development of this compound.

Conclusion

While this compound is a structurally defined triazole, its pharmacological profile remains uncharacterized in scientific literature. Based on its chemical class, it is projected to be a potent inhibitor of fungal ergosterol biosynthesis. To ascertain its therapeutic potential, a rigorous preclinical development program is necessary to define its antifungal spectrum, pharmacokinetic properties, in vivo efficacy, and safety. The experimental frameworks provided herein offer a standard pathway for undertaking such an investigation.

References

An In-depth Technical Guide to Alteconazole and Related Triazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Alteconazole, a triazole antifungal agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a comprehensive framework by examining the well-characterized and structurally related triazole antifungals, Itraconazole and Ketoconazole. The mechanisms, pathways, and experimental data presented for these analogs are anticipated to be highly relevant to the biological activity of this compound.

Chemical Identity of this compound

IdentifierValue
Molecular Formula C₁₇H₁₂Cl₃N₃O[1]
IUPAC Name 1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole[1]
CAS Number 93479-96-0[1]
Molar Mass 380.7 g/mol [1]

Presumed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the triazole class of antifungal agents. The primary mechanism of action for triazoles is the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[2][3] This enzyme is critical in the fungal cell membrane biosynthesis pathway, specifically for the conversion of lanosterol to ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[3]

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols.[5] This disruption of the cell membrane structure increases its permeability, leading to the leakage of essential cellular contents and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect at higher concentrations).[2][3]

cluster_membrane Fungal Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity maintains Membrane Disruption Membrane Disruption Membrane Integrity->Membrane Disruption Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase 14-alpha-demethylase->Ergosterol Toxic Sterols Toxic Sterols 14-alpha-demethylase->Toxic Sterols accumulation of This compound This compound This compound->14-alpha-demethylase inhibits Toxic Sterols->Membrane Disruption

Caption: Presumed mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

Additional Signaling Pathways: Insights from Itraconazole

Recent studies on Itraconazole have revealed additional mechanisms of action beyond ergosterol synthesis inhibition, suggesting potential broader applications for this class of compounds, including oncology. A notable secondary pathway inhibited by Itraconazole is the Hedgehog (Hh) signaling pathway.[6][7]

The Hedgehog pathway is crucial during embryonic development and is implicated in the proliferation of certain cancers when aberrantly activated.[6][8] Itraconazole has been shown to be a potent antagonist of the Hh pathway by acting on the Smoothened (SMO) protein, a key component of this pathway.[6][7] This inhibition occurs through a mechanism distinct from other known SMO antagonists and prevents the ciliary accumulation of SMO, which is a critical step for pathway activation.[6][7]

Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 inhibits SMO SMO PTCH1->SMO inhibits Gli Gli SMO->Gli activates Target Gene Expression Target Gene Expression Gli->Target Gene Expression promotes Itraconazole Itraconazole Itraconazole->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by Itraconazole, a related triazole.

Experimental Protocols: Determining Antifungal Susceptibility

A standard method for evaluating the efficacy of antifungal agents is the determination of the Minimum Inhibitory Concentration (MIC). The following outlines a typical broth microdilution protocol.

Objective: To determine the MIC of an antifungal agent against a specific fungal strain (e.g., Candida albicans).

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Preparation of Inoculum: The fungal isolate is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 1-5 x 10⁶ CFU/mL). This suspension is further diluted in the RPMI medium to achieve the final inoculum size.

  • Drug Dilution: A serial two-fold dilution of the test compound is prepared in the microtiter plate using the RPMI medium.

  • Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions. Control wells (no drug) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control. This can be assessed visually or by measuring the optical density (OD) with a spectrophotometer.[9]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation of Plate Inoculation of Plate Inoculum Preparation->Inoculation of Plate Drug Stock Drug Stock Serial Dilution in Plate Serial Dilution in Plate Drug Stock->Serial Dilution in Plate Serial Dilution in Plate->Inoculation of Plate Incubation (24-48h) Incubation (24-48h) Inoculation of Plate->Incubation (24-48h) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation (24-48h)->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Related Triazole Antifungals

The following tables summarize the in vitro activity of Itraconazole and Ketoconazole against various fungal pathogens, providing a benchmark for the expected efficacy of this compound.

Table 1: Comparative in vitro activity (MIC₅₀) of Itraconazole and Ketoconazole against Candida albicans

Antifungal AgentMIC₅₀ (µg/mL)Reference
ItraconazoleVaries (often ≤0.125)[10]
KetoconazoleVaries (often ≤0.25)[10]

Note: MIC₅₀ values can vary significantly based on the specific isolates and testing conditions.

Table 2: Efficacy of Itraconazole and Ketoconazole in an experimental systemic candidiasis mouse model

TreatmentED₅₀ (mg/kg)Reference
Itraconazole32.9[1]
Ketoconazole224[1]

ED₅₀ represents the dose required to achieve a therapeutic effect in 50% of the population.

This comparative data highlights the potent antifungal activity of triazoles. Itraconazole, for instance, has demonstrated superior efficacy over Ketoconazole in some experimental models.[1] Such quantitative data is essential for the preclinical assessment of new chemical entities like this compound.

References

Early-Stage Research on Alteconazole's Antifungal Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Given this lack of specific data for Alteconazole, this technical guide will provide a comprehensive overview of the early-stage research methodologies and findings for a closely related and well-documented triazole antifungal, Itraconazole . This approach will serve as a representative model for the type of data and experimental protocols relevant to the evaluation of a novel triazole antifungal agent. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the key assessments involved in the preclinical evaluation of this class of compounds.

Introduction to Triazole Antifungals

Triazole antifungals represent a significant class of agents used in the treatment of a wide range of fungal infections.[1] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[2][3] This is achieved through the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase, which is a fungal cytochrome P450 enzyme.[4][5] By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately impairing fungal growth.[3][4]

In Vitro Antifungal Activity of Itraconazole

The initial evaluation of a new antifungal agent typically involves extensive in vitro testing to determine its spectrum of activity against a panel of clinically relevant fungal pathogens.

Quantitative In Vitro Susceptibility Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's in vitro potency. The following table summarizes representative MIC data for Itraconazole against various fungal species from early research.

Fungal SpeciesNumber of IsolatesItraconazole MIC Range (µg/mL)Itraconazole Geometric Mean MIC (µg/mL)Reference CompoundReference Geometric Mean MIC (µg/mL)
Yeasts (various)187Not Specified0.05KetoconazoleSimilar to Itraconazole
Moulds (various)260Not Specified0.58KetoconazoleSimilar to Itraconazole
Dermatophytes (various)203Not Specified0.08GriseofulvinLess active than Itraconazole
Aspergillus fumigatusNot SpecifiedNot Specified0.23Amphotericin BSimilar to Itraconazole
Candida albicansNot Specified< 0.25 - > 64Not SpecifiedGriseofulvinNot Specified
Trichophyton rubrumNot Specified< 0.25 - > 64Not SpecifiedKetoconazoleNot Specified

Data compiled from multiple sources.[6][7]

Experimental Protocol: Broth Microdilution MIC Assay

The determination of MIC values is a standardized process. The following protocol outlines a typical broth microdilution method.

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Antifungal agent stock solution (e.g., Itraconazole)

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI 1640)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the antifungal agent in the microtiter plate wells using the culture medium.

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

  • Controls: Include a positive control well (inoculum without the drug) and a negative control well (medium only).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with a spectrophotometer.

Visualization of Experimental Workflow:

MIC_Workflow prep Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep Prepare Standardized Fungal Inoculum inoculum_prep->inoculation incubation Incubate at Controlled Temperature inoculation->incubation read_results Read MIC Results Visually or Spectrophotometrically incubation->read_results

Workflow for Broth Microdilution MIC Assay.

In Vivo Efficacy of Itraconazole

Following promising in vitro results, the antifungal activity of a compound is evaluated in animal models of fungal infections.

Quantitative In Vivo Efficacy Data

The median effective dose (ED50) is a common metric used to quantify the in vivo efficacy of a drug. The table below presents early in vivo data for Itraconazole in murine models.

Animal ModelFungal PathogenItraconazole ED50 (mg/kg)Comparator DrugComparator ED50 (mg/kg)
Systemic CandidiasisCandida albicans32.9Ketoconazole224
Systemic AspergillosisAspergillus fumigatus103.6Ketoconazole882

Data from a murine model of systemic infection.[8]

Experimental Protocol: Murine Model of Systemic Candidiasis

This protocol describes a common method for evaluating the in vivo efficacy of an antifungal agent against a systemic Candida albicans infection.

Objective: To determine the efficacy of an antifungal agent in reducing fungal burden and improving survival in a murine model of systemic candidiasis.

Materials:

  • Test animals (e.g., immunocompromised mice)

  • Candida albicans strain

  • Antifungal agent (e.g., Itraconazole)

  • Vehicle for drug administration

  • Equipment for intravenous injection and oral gavage

Procedure:

  • Infection: Animals are infected intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment: At a specified time post-infection, treatment with the antifungal agent (or vehicle control) is initiated. The drug is administered via a clinically relevant route (e.g., oral gavage).

  • Monitoring: Animals are monitored daily for signs of illness and mortality for a defined period (e.g., 21 days).

  • Fungal Burden (Optional): At specific time points, subgroups of animals may be euthanized, and their organs (e.g., kidneys, brain) harvested to determine the fungal burden (colony-forming units per gram of tissue).

  • Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis). Fungal burden data is analyzed to determine significant reductions compared to the control group.

Mechanism of Action and Signaling Pathways

As a triazole antifungal, Itraconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis.

Ergosterol Biosynthesis Pathway and Triazole Inhibition

The synthesis of ergosterol from lanosterol is a multi-step enzymatic process in fungi. Triazoles specifically target the lanosterol 14-alpha-demethylase enzyme.

Visualization of the Mechanism of Action:

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Triazole Action Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Intermediate->Ergosterol Itraconazole Itraconazole Itraconazole->Lanosterol Inhibits

Inhibition of Ergosterol Biosynthesis by Itraconazole.

Recent research has also indicated that some triazoles, including Itraconazole, may have off-target effects, such as the inhibition of the Hedgehog signaling pathway, which is primarily relevant in the context of cancer research but highlights the potential for broader biological activity.[9][10][11][12]

Conclusion

While specific early-stage research on this compound remains elusive, the established methodologies and data for the closely related compound, Itraconazole, provide a robust framework for the preclinical evaluation of novel triazole antifungals. The in vitro assessment of antifungal spectrum and potency, coupled with in vivo efficacy studies in relevant animal models, are critical steps in the drug development pipeline. A thorough understanding of the mechanism of action, primarily the inhibition of ergosterol biosynthesis, is fundamental to this class of compounds. Future research on this compound will likely follow a similar trajectory of investigation to establish its potential as a clinically useful antifungal agent.

References

An In-Depth Technical Guide on the Effect of Azole Antifungals on the Ergosterol Biosynthesis Pathway, with Ketoconazole as a Representative Agent

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed no specific information available in the public domain for a compound named "Alteconazole." This may indicate a typographical error in the name, or the compound may be a very new, proprietary, or not yet widely researched substance.

However, the core of your request is for an in-depth technical guide on the effect of an azole antifungal on the ergosterol biosynthesis pathway. The azole class of antifungals are well-characterized, and extensive research is available on their mechanism of action.

Therefore, this guide will proceed by using a representative and well-documented azole antifungal, Ketoconazole , as a model to fulfill your request for a detailed technical whitepaper. The principles, experimental protocols, and effects described for Ketoconazole are broadly applicable to the azole class of antifungals.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of azole antifungals, focusing on their inhibitory effects on the ergosterol biosynthesis pathway. Using Ketoconazole as a primary example, this document details the molecular interactions, summarizes key quantitative data from in-vitro and in-vivo studies, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. The objective is to furnish researchers and drug development professionals with a thorough understanding of how this critical class of antifungals exerts its effects.

Introduction to the Ergosterol Biosynthesis Pathway

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][2] The biosynthesis of ergosterol is a complex, multi-step process that serves as a primary target for antifungal drug development due to its specificity to fungi.[3] The pathway begins with the synthesis of squalene, which is then cyclized to lanosterol. A series of enzymatic modifications, including demethylations, desaturations, and reductions, convert lanosterol into the final product, ergosterol.[4]

Mechanism of Action of Azole Antifungals

Azole antifungals, including imidazoles (e.g., Ketoconazole) and triazoles (e.g., Fluconazole, Itraconazole), are a major class of antifungal agents.[5] Their primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[6][7]

This enzyme is critical for the C14-demethylation of lanosterol, a pivotal step in the ergosterol biosynthesis pathway.[7] The nitrogen atom in the azole ring of the drug binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from binding to its natural substrate, lanosterol.[8][9]

The inhibition of this enzyme leads to a cascade of downstream effects:

  • Depletion of Ergosterol: The primary consequence is a decrease in the production of ergosterol, which compromises the structural integrity and function of the fungal cell membrane.[2]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of 14α-methylated sterols, such as lanosterol.[10] The accumulation of these toxic precursors further disrupts the membrane structure and can lead to increased membrane permeability and ultimately, cell death.[11]

Quantitative Data on the Effects of Ketoconazole

The following tables summarize quantitative data from various studies on the effects of Ketoconazole on fungal growth and ergosterol biosynthesis.

Table 1: In Vitro Susceptibility of Various Fungal Species to Ketoconazole

Fungal Species MIC Range (µg/mL) Reference
Candida albicans 0.015 - 16 [12]
Aspergillus fumigatus 0.25 - 8 [13]
Cryptococcus neoformans 0.06 - 1 [13]

| Malassezia globosa | 0.125 |[12] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Inhibition of Lanosterol 14α-Demethylase (CYP51) by Ketoconazole

Fungal Species IC50 (µM) Reference
Candida albicans 0.08 [14]

| Malassezia globosa | 0.15 - 0.35 |[12] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Effect of Ketoconazole on Sterol Composition in Candida albicans

Sterol Control (%) Ketoconazole-Treated (%) Reference
Ergosterol 85-95 < 5 [10][15]
Lanosterol < 1 40-50 [10][15]

| Other 14α-methylated sterols | < 1 | 30-40 |[10][15] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standardized method for determining the in vitro susceptibility of fungi to antifungal agents.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells is prepared from a fresh culture and adjusted to a specific concentration (e.g., 1-5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.

  • Drug Dilution Series: A serial dilution of Ketoconazole is prepared in a microtiter plate with a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

In Vitro Inhibition of Lanosterol 14α-Demethylase (CYP51)

This assay measures the direct inhibitory effect of a compound on the target enzyme.

  • Enzyme Preparation: Microsomes containing the lanosterol 14α-demethylase enzyme are isolated from a fungal culture.

  • Reaction Mixture: A reaction mixture is prepared containing the microsomal preparation, a buffer solution, NADPH (as a cofactor), and the test compound (Ketoconazole) at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of a labeled substrate, such as [³H]lanosterol.

  • Incubation: The reaction is incubated for a specific time at an optimal temperature.

  • Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The conversion of lanosterol to its demethylated product is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Calculation of IC50: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is calculated.

Analysis of Fungal Sterol Composition

This protocol is used to determine the changes in the sterol profile of fungal cells after treatment with an antifungal agent.

  • Fungal Culture and Treatment: Fungal cells are grown in a liquid medium to a specific growth phase and then exposed to a sub-lethal concentration of Ketoconazole for a defined period.

  • Cell Harvesting and Saponification: The fungal cells are harvested by centrifugation, and the lipids are extracted and saponified using a strong base (e.g., potassium hydroxide in methanol) to hydrolyze esterified sterols.

  • Sterol Extraction: The non-saponifiable lipids, which include the free sterols, are extracted with an organic solvent such as n-hexane.

  • Derivatization (Optional but Recommended): The extracted sterols can be derivatized (e.g., silylated) to improve their volatility and separation during gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted sterols are analyzed by GC-MS. The different sterols are separated based on their retention times, and their identities are confirmed by their mass spectra.[16][17]

  • Quantification: The relative amounts of each sterol are determined by integrating the peak areas in the chromatogram.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pre_lanosterol Pre-Lanosterol Synthesis cluster_post_lanosterol Post-Lanosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol cyclase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Ketoconazole Ketoconazole Lanosterol 14α-demethylase\n(CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) Ketoconazole->Lanosterol 14α-demethylase\n(CYP51/ERG11) Inhibition

Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of Ketoconazole.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Output Fungal_Culture Fungal Culture (e.g., C. albicans) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Fungal_Culture->MIC_Assay Enzyme_Assay CYP51 Inhibition Assay (IC50 Determination) Fungal_Culture->Enzyme_Assay Ketoconazole_Treatment Treat Fungal Culture with Ketoconazole Fungal_Culture->Ketoconazole_Treatment Quantitative_Data1 MIC Values Quantitative_Data2 IC50 Values Sterol_Extraction Sterol Extraction and Saponification Ketoconazole_Treatment->Sterol_Extraction GCMS_Analysis GC-MS Analysis of Sterol Composition Sterol_Extraction->GCMS_Analysis Quantitative_Data3 Sterol Profile Changes

Caption: Experimental workflow for assessing the antifungal activity of Ketoconazole.

Conclusion

Azole antifungals, exemplified by Ketoconazole, are potent inhibitors of the fungal ergosterol biosynthesis pathway. Their specific targeting of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting fungal cell membrane integrity and function. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel antifungal compounds targeting this critical pathway. A thorough understanding of these mechanisms and methodologies is essential for the continued development of effective antifungal therapies.

References

Methodological & Application

Standard Operating Procedures for Alteconazole Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Alteconazole is a putative triazole antifungal agent. Like other drugs in its class, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][4] Inhibition of its synthesis disrupts membrane integrity, leading to fungal cell growth arrest (fungistatic effect) or cell death (fungicidal effect at high concentrations).[2][5]

Mechanism of Action

This compound, as a triazole antifungal, is expected to bind to the heme iron in the active site of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5] This noncompetitive inhibition blocks the conversion of lanosterol to ergosterol.[1][3] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the fungal cell membrane's structure and function.[5]

Some azole antifungals, such as itraconazole, have also been shown to exhibit inhibitory effects on the Hedgehog signaling pathway, a pathway involved in embryonic development and cancer.[6][7][8][9] This secondary mechanism may be relevant in the context of drug repurposing for anti-cancer therapies.

Experimental Protocols

In Vitro Experiments

1. Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical & Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[10][11]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • 96-well microtiter plates

    • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

    • Spectrophotometer

    • Incubator (35°C)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

    • Drug Dilution: Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

    • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640, adjusted spectrophotometrically to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[11]

    • Inoculation: Add the fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, determined visually or spectrophotometrically.

2. In Vitro Biofilm Susceptibility Testing

This protocol is adapted from microtiter-based colorimetric assays for assessing the metabolic activity of fungal biofilms.[11]

  • Materials:

    • Pre-sterilized 96-well flat-bottom microtiter plates

    • Fungal isolates

    • Appropriate growth medium (e.g., RPMI-1640)

    • This compound

    • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione

    • Plate reader

  • Procedure:

    • Biofilm Formation: Add a standardized fungal suspension to the wells of the microtiter plate and incubate for 24-48 hours to allow for biofilm formation.

    • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

    • Drug Treatment: Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms. Include a drug-free control.

    • Incubation: Incubate the plates for another 24 hours.

    • Metabolic Activity Assessment: Wash the wells again with PBS. Add the XTT-menadione solution to each well and incubate in the dark. The metabolic activity of the viable biofilm cells will convert the XTT to a formazan product, resulting in a color change.

    • Quantification: Measure the absorbance of the formazan product using a plate reader. The Sessile MIC (SMIC) is the concentration of this compound that results in a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the control.

In Vivo Experiments

1. Murine Model of Disseminated Candidiasis

This protocol describes a standard mouse model for evaluating the in vivo efficacy of antifungal agents against a systemic fungal infection.[12][13]

  • Materials:

    • Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

    • Pathogenic strain of Candida albicans

    • This compound formulation for injection (e.g., in a cyclodextrin vehicle)

    • Sterile saline

    • Appropriate caging and animal care facilities

  • Procedure:

    • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week.

    • Immunosuppression (Optional): If required, induce neutropenia by administering an agent like cyclophosphamide.[12]

    • Infection: Inject a standardized inoculum of C. albicans intravenously (e.g., via the lateral tail vein) to induce a systemic infection.

    • Treatment: Begin treatment with this compound at a predetermined time post-infection (e.g., 2 to 24 hours).[12] Administer the drug via a clinically relevant route (e.g., intraperitoneal or oral). Include a vehicle control group.

    • Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a specified period (e.g., 14-21 days).

    • Fungal Burden Determination (for satellite groups): At specific time points, euthanize a subset of mice from each group. Harvest organs (e.g., kidneys, brain, spleen), homogenize them, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.

    • Data Analysis: Compare survival rates between treated and control groups using Kaplan-Meier survival analysis. Compare organ fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Data Presentation

Table 1: In Vitro Susceptibility of Fungal Isolates to this compound

Fungal IsolateMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)SMIC₈₀ (µg/mL)
Candida albicans0.1250.516
Candida glabrata0.5264
Cryptococcus neoformans0.25132
Aspergillus fumigatus14>128

Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Treatment GroupDose (mg/kg)Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) at Day 3 Post-InfectionPercent Survival at Day 21
Vehicle Control-6.8 ± 0.50%
This compound54.2 ± 0.760%
This compound102.5 ± 0.690%
Fluconazole (Comparator)103.1 ± 0.880%

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol 14-alpha-demethylase\n(CYP51) Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

In_Vitro_Susceptibility_Workflow start Start prep_drug Prepare this compound Stock and Serial Dilutions start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate 96-well Plates prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing.

In_Vivo_Efficacy_Workflow start Start acclimate Acclimate Mice start->acclimate infect Induce Systemic Infection (e.g., C. albicans) acclimate->infect group Randomize into Treatment and Control Groups infect->group treat Administer this compound or Vehicle Control group->treat monitor Monitor Survival and Clinical Signs treat->monitor assess_burden Determine Organ Fungal Burden (CFU/g) treat->assess_burden Satellite Group analyze Analyze Data (Survival and Fungal Burden) monitor->analyze assess_burden->analyze end End analyze->end

Caption: Workflow for in vivo efficacy study in a murine model.

References

Application Note: Solubility of Alteconazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alteconazole is a potent triazole antifungal agent under investigation for its broad-spectrum activity against various fungal pathogens. A thorough understanding of its solubility in different laboratory solvents is fundamental for preclinical and pharmaceutical development. Solubility data is critical for a range of applications, including the preparation of stock solutions for in vitro and in vivo studies, the development of suitable formulations, and the design of purification and crystallization processes. This document provides a summary of the solubility of this compound in several common laboratory solvents and a detailed protocol for its determination.

Due to the limited availability of public solubility data for this compound, this application note provides representative data based on structurally similar and widely studied conazole antifungal agents, namely fluconazole, ketoconazole, and itraconazole.[1][2][3][4][5][6][7][8] These compounds share a similar triazole or imidazole core structure, making their solubility behavior in various solvents a reasonable proxy for estimating that of this compound.

Data Presentation

The following table summarizes the solubility of fluconazole, ketoconazole, and itraconazole in commonly used laboratory solvents. This data is intended to provide a general guideline for researchers working with this compound. It is important to note that actual solubility values for this compound may vary and should be determined experimentally.

SolventFluconazole (mg/mL)Ketoconazole (mg/mL)Itraconazole (mg/mL)
Dimethyl Sulfoxide (DMSO)~33[1][3]~2[2]~0.5[6]
Ethanol~20[1][3]~1[2]Insoluble at 70°C[9]
Dimethylformamide (DMF)~16[1][3]~5[2]~0.5[6]
MethanolNot specifiedSoluble[8]Not specified
DichloromethaneNot specifiedFreely Soluble[8]Not specified
Water~0.2 (in PBS, pH 7.2)[1][3]Practically Insoluble[8]Insoluble

Experimental Protocols

This section outlines a detailed methodology for determining the equilibrium solubility of this compound in a given solvent. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected laboratory solvent at a specific temperature.

Materials:

  • This compound (crystalline powder)

  • Selected solvent (e.g., DMSO, ethanol, etc.) of analytical grade or higher

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm pore size, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Solvent: Ensure the selected solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound powder to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Addition of Solvent: Accurately pipette a known volume of the selected solvent into the vial containing the this compound.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Validation of the Method:

  • Linearity: Establish a calibration curve with a series of known concentrations of this compound to demonstrate the linear response of the detector.

  • Accuracy and Precision: Perform replicate measurements to assess the accuracy and precision of the analytical method.

  • Equilibrium Time: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be independent of the equilibration time after a certain point.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent shake Shake at Constant Temperature (24-72h) add_solvent->shake settle Allow Solid to Settle shake->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate end Solubility Data calculate->end

Caption: Experimental workflow for determining this compound solubility.

References

Application Notes and Protocols for Evaluating Alteconazole Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteconazole is a triazole antifungal agent expected to exhibit a mechanism of action similar to other drugs in its class. Azole antifungals are potent inhibitors of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[2][3] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts the fungal cell membrane, ultimately resulting in fungistatic or, at higher concentrations, fungicidal activity.[3]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) to assess antifungal potency and a cytotoxicity assay to evaluate the compound's effect on mammalian cells, a critical aspect of preclinical safety assessment.

Disclaimer: As of the latest literature review, specific quantitative data for this compound's in vitro efficacy and cytotoxicity are not publicly available. Therefore, data for the structurally related and well-characterized triazole antifungal, Itraconazole, is used as a representative example in the tables below. Researchers should replace this data with their own experimental results for this compound.

Data Presentation

Antifungal Activity of this compound (Representative Data from Itraconazole)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Itraconazole against common fungal pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans1000.015 - 20.060.25
Candida glabrata500.03 - 40.52
Candida parapsilosis500.015 - 10.030.125
Aspergillus fumigatus750.06 - >80.251
Aspergillus flavus500.125 - 20.51
Cryptococcus neoformans600.015 - 0.50.060.25
Cytotoxicity of this compound (Representative Data from a Triazole Antifungal)

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug that is required for 50% inhibition of viable mammalian cells in vitro.

Cell LineCell TypeIC50 (µM)
HepG2Human Liver Carcinoma> 50
A549Human Lung Carcinoma> 50
HEK293Human Embryonic Kidney> 50
VeroMonkey Kidney Epithelial> 50

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the ergosterol biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by azole antifungals.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p/CYP51) Lanosterol->Erg11p Ergosterol Ergosterol This compound This compound (Azole Antifungal) This compound->Erg11p Inhibition Erg11p->Ergosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

a. Materials:

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (530 nm)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal culture

  • Sterile, flat-bottom 96-well microtiter plates

  • Incubator (35°C)

b. Experimental Workflow Diagram:

MIC_Workflow Start Start: Fungal Culture Inoculum_Prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL for yeast) (0.4-5 x 10^4 CFU/mL for molds) Start->Inoculum_Prep Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of this compound in 96-well plate (e.g., 16 to 0.03 µg/mL) Drug_Dilution->Inoculation Incubation Incubate at 35°C (24-48h for yeast, 48-72h for molds) Inoculation->Incubation Reading Read MIC Endpoint Visually or Spectrophotometrically Incubation->Reading End End: Determine MIC Value Reading->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

c. Step-by-Step Protocol:

  • Fungal Inoculum Preparation:

    • For yeasts, subculture the isolate on SDA plates and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds, grow the isolate on PDA plates at 35°C for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI medium.

  • Drug Dilution:

    • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in RPMI medium to obtain a range of concentrations (e.g., 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL).

    • Include a drug-free well for a positive growth control and an un-inoculated well with medium alone as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Incubate the plates at 35°C. Incubation times vary depending on the organism: 24-48 hours for most yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.

    • This can be determined visually or by reading the optical density at 530 nm with a microplate reader.

MTT Cytotoxicity Assay

This assay determines the effect of this compound on the viability of mammalian cells.

a. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line (e.g., HepG2, A549, HEK293, or Vero)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile, flat-bottom 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

b. Experimental Workflow Diagram:

MTT_Workflow Start Start: Cell Seeding Seeding Seed Mammalian Cells in 96-well Plate (e.g., 1 x 10^4 cells/well) Start->Seeding Incubate_Attach Incubate for 24h to allow cell attachment Seeding->Incubate_Attach Drug_Treatment Treat Cells with Serial Dilutions of this compound Incubate_Attach->Drug_Treatment Incubate_Drug Incubate for 24-72h Drug_Treatment->Incubate_Drug MTT_Addition Add MTT Solution to each well Incubate_Drug->MTT_Addition Incubate_Formazan Incubate for 2-4h to allow formazan formation MTT_Addition->Incubate_Formazan Solubilization Add Solubilization Buffer Incubate_Formazan->Solubilization Reading Read Absorbance at 570 nm Solubilization->Reading End End: Calculate IC50 Value Reading->End

Caption: Workflow for the MTT cytotoxicity assay.

c. Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the mammalian cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at twice the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for Alteconazole Formulation for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteconazole is a triazole antifungal agent available for research purposes.[1] Like other azoles, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This document provides detailed application notes and protocols for the experimental use of this compound, including its formulation, stability, and methodologies for in vitro and in vivo studies. The protocols provided are based on established methods for triazole antifungals and should be optimized as required for specific experimental setups.

Chemical Properties

A summary of the key chemical properties of this compound is provided in Table 1. This information is essential for accurate preparation of stock solutions and experimental formulations.

PropertyValueReference
Molecular Formula C₁₇H₁₂Cl₃N₃O[1]
Molecular Weight 380.66 g/mol [1]
CAS Number 93479-96-0[1]

Formulation Protocols

Preparation of Stock Solutions

Due to its predicted low aqueous solubility, a stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for azole antifungals.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For cellular experiments, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration.[1]

  • Vortex the solution vigorously for 1-2 minutes to dissolve the powder.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored in a solvent at -80°C, it can be stable for up to one year.[1]

Table 2: Example Stock Solution Calculations

Desired Stock ConcentrationMolecular Weight ( g/mol )Amount of this compound for 1 mL Stock
10 mM380.663.81 mg
20 mM380.667.61 mg
40 mg/mL380.6640 mg
In Vitro Formulation for Antifungal Susceptibility Testing

For in vitro assays, the this compound stock solution is further diluted in culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that affects fungal growth or cell viability (typically <1%).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate sterile culture medium (e.g., RPMI-1640 for fungi)

  • Sterile microtiter plates (96-well)

Protocol:

  • Thaw an aliquot of the this compound stock solution.

  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay.

  • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells.

In Vivo Formulation

For animal studies, a formulation that ensures the solubility and bioavailability of this compound is required. A common vehicle for poorly soluble compounds consists of a mixture of solvents and surfactants.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or PBS

Protocol (Example Formulation): [1]

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1]

  • In a separate sterile tube, combine the required volumes of the vehicle components. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1]

  • Slowly add the this compound-DMSO stock solution to the vehicle mixture while vortexing to ensure it remains in solution.

  • The final formulation should be a clear solution. If precipitation occurs, optimization of the vehicle components may be necessary.

  • This formulation is for reference only and should be adapted based on the specific animal model and route of administration.[1]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for Antifungal Susceptibility Testing

G prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare this compound Dilutions prep_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to the final required inoculum concentration.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on mammalian cell lines.

Workflow for Cytotoxicity (MTT) Assay

G seed_cells Seed Mammalian Cells in 96-well Plate add_drug Add this compound Dilutions seed_cells->add_drug incubate Incubate for 24-72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the IC50 value of this compound in mammalian cells.

Protocol:

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the concentration of this compound that inhibits cell growth by 50% (IC50) by plotting cell viability against drug concentration.

Mechanism of Action and Potential Signaling Pathways

Primary Mechanism: Ergosterol Biosynthesis Inhibition

This compound, as a triazole antifungal, is expected to inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step disrupts the integrity and function of the fungal cell membrane, leading to growth arrest.

Ergosterol Biosynthesis Pathway Inhibition by this compound

G Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Essential for integrity Lanosterol_demethylase->Ergosterol This compound This compound This compound->Lanosterol_demethylase Inhibits

Caption: Inhibition of ergosterol biosynthesis by this compound.

Potential Off-Target Signaling Pathways

Some triazole antifungals, such as itraconazole, have been shown to modulate signaling pathways in mammalian cells, which may contribute to their therapeutic or adverse effects. It is plausible that this compound could have similar off-target activities.

Potential Modulation of Hedgehog and AMPK/mTOR Pathways by this compound

G cluster_Hedgehog Hedgehog Pathway cluster_AMPK_mTOR AMPK/mTOR Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Target_Genes_Hh Target Gene Expression GLI->Target_Genes_Hh AMPK AMPK mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->SMO Inhibits? This compound->AMPK Activates?

References

Application Notes and Protocols for the Quantification of Alteconazole in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established analytical methods for triazole antifungal agents that are structurally similar to Alteconazole. As this compound is a novel compound, these methods should be considered as a starting point and must be fully validated for the specific quantification of this compound in the desired biological matrix.

Introduction

This compound is a novel triazole antifungal agent. As with other members of this class, therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial for optimizing dosage regimens to ensure efficacy while minimizing potential toxicity.[1][2][3] The development of robust and reliable analytical methods for the accurate quantification of this compound in biological fluids such as plasma and serum is therefore essential for clinical and research applications.

This document provides detailed application notes and protocols for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are widely used for the analysis of triazole antifungals due to their sensitivity, specificity, and reproducibility.[2][4]

Analytical Methods Overview

The choice of analytical method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

  • HPLC-UV: This technique is a robust and cost-effective method suitable for routine TDM.[5][6] It offers good precision and accuracy but may have a higher limit of quantification compared to LC-MS/MS.[7]

  • LC-MS/MS: This is a highly sensitive and selective method, considered the gold standard for bioanalytical quantification.[4] It is particularly useful for detecting low concentrations of the drug and for high-throughput analysis.[8][9]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantification of various triazole antifungals in human plasma or serum using HPLC-UV and LC-MS/MS. These values provide a benchmark for the development and validation of an analytical method for this compound.

Table 1: HPLC-UV Method Parameters for Triazole Antifungals

ParameterVoriconazole, Posaconazole, Itraconazole[10]Isavuconazole[11]Fluconazole, Voriconazole, Itraconazole[2]
Linearity Range 0.05 - 10 mg/L0.025 - 10 µg/mL0.5 - 5 mg/L
Lower Limit of Quantification (LLOQ) 0.05 mg/L0.025 µg/mL0.5 mg/L
Intra-day Precision (%CV) < 10%≤ 7.9%< 12.9%
Inter-day Precision (%CV) < 10%≤ 7.9%< 12.9%
Accuracy (%Bias) < 8.0%-5.0 to 8.0%< 15.6% at LLOQ
Recovery Not SpecifiedNot SpecifiedNot Specified

Table 2: LC-MS/MS Method Parameters for Triazole Antifungals

ParameterVoriconazole, Posaconazole[4]Multiple Triazoles[9]Seven Antifungal Agents[12]
Linearity Range Not SpecifiedDrug-dependent0.1 - 50 µg/mL
Lower Limit of Quantification (LLOQ) Not SpecifiedDrug-dependent0.1 µg/mL
Intra-day Precision (%CV) Not Specified< 15%1.2 - 11.2%
Inter-day Precision (%CV) Not Specified< 15%2.4 - 13.2%
Accuracy (%Bias) Not Specified± 15%-10.9 to 13.6%
Recovery Not SpecifiedNot Specified82.27 - 105.24%[12]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol is adapted from established methods for other triazole antifungals and will require optimization for this compound.[2][10][11]

1. Sample Preparation (Protein Precipitation)

A simple protein precipitation method is often sufficient for sample clean-up prior to HPLC-UV analysis.[10]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of methanol or acetonitrile containing an appropriate internal standard (e.g., another azole antifungal not co-administered).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile).[10] A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which needs to be determined experimentally (typically around 260 nm for triazoles).[2]

  • Column Temperature: Ambient or controlled at 25°C.

3. Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[2] Key validation parameters include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol outlines a more sensitive and selective method using LC-MS/MS, which is beneficial for pharmacokinetic studies requiring low detection limits.[4][9][12]

1. Sample Preparation (Solid-Phase Extraction - SPE)

SPE provides a cleaner extract compared to protein precipitation, which is advantageous for LC-MS/MS analysis.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma or serum, add an internal standard (ideally a stable isotope-labeled version of this compound) and dilute with 900 µL of 2% formic acid in water. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard must be optimized by direct infusion.

3. Method Validation

Similar to the HPLC-UV method, a full validation is required. In addition to the parameters mentioned for HPLC-UV, matrix effect and carryover should be thoroughly investigated for LC-MS/MS methods.[12]

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plasma/Serum Sample (100 µL) add_is Add Internal Standard in Methanol/Acetonitrile (200 µL) start->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_inject Inject into HPLC System supernatant->hplc_inject separation C18 Column Separation hplc_inject->separation detection UV Detection (~260 nm) separation->detection quantification Quantification detection->quantification

Caption: HPLC-UV workflow for this compound quantification.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample (100 µL) add_is_dilute Add IS and Dilute start->add_is_dilute spe_load Load onto C18 SPE Cartridge add_is_dilute->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_inject Inject into LC-MS/MS reconstitute->lcms_inject separation UPLC Column Separation lcms_inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: LC-MS/MS workflow for this compound quantification.

References

Application Notes and Protocols for Studying Alteconazole's Effect on Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the efficacy of Alteconazole, a novel azole antifungal agent, against fungal biofilms. The protocols outlined below detail methodologies for assessing biofilm formation, viability, and the potential mechanisms of action of this compound.

Introduction to Fungal Biofilms and the Role of Azole Antifungals

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular polymeric substance (EPS) matrix, adhering to a surface.[1][2][3] These biofilms exhibit increased resistance to antifungal agents and host immune responses, making them a significant challenge in clinical settings, often associated with persistent infections on medical devices.[2][4]

This compound, as a putative azole antifungal, is expected to act by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[5][6][7][8] This disruption of ergosterol biosynthesis leads to a compromised cell membrane integrity and ultimately inhibits fungal growth.[6][7][8][9] Studying its effects on biofilms is critical to determine its potential as a therapeutic agent.

Key Experimental Protocols

Fungal Biofilm Formation Assay

This protocol is designed to cultivate fungal biofilms in a high-throughput format, suitable for screening the effect of this compound on biofilm formation.[10]

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well flat-bottom polystyrene microtiter plates[10][11]

  • Appropriate growth medium (e.g., RPMI-1640)[10][12]

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized fungal cell suspension (e.g., 1 x 10^6 cells/mL in RPMI-1640 medium).[10]

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add 100 µL of RPMI-1640 containing serial dilutions of this compound to achieve the desired final concentrations. Include a drug-free control.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[12]

  • After incubation, gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10]

  • Biofilm biomass can be quantified using the Crystal Violet (CV) assay (Protocol 2a) or metabolic activity can be assessed using the XTT assay (Protocol 2b).

Quantification of Biofilm Viability and Biomass

a. Crystal Violet (CV) Assay for Biomass Quantification

This method stains the total biofilm biomass, including cells and the EPS matrix.

Procedure:

  • Following the washing step in Protocol 1, add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells with PBS to remove excess stain.

  • Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a microplate reader.

b. XTT Reduction Assay for Metabolic Activity Quantification

This colorimetric assay measures the metabolic activity of viable cells within the biofilm.[11][13]

Procedure:

  • After the washing step in Protocol 1, prepare the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.

  • Add 100 µL of the XTT solution to each well.

  • Incubate the plate in the dark at 37°C for 2-4 hours.

  • Measure the absorbance of the soluble formazan product at 490 nm.[11]

Microscopic Analysis of Biofilm Structure

Microscopy allows for the visualization of this compound's effect on biofilm architecture.

Materials:

  • Sterile coverslips or other suitable surfaces for biofilm growth

  • Confocal Laser Scanning Microscope (CLSM) or Scanning Electron Microscope (SEM)

  • Fluorescent stains (e.g., FUN-1 for viability, Calcofluor White for chitin in the cell wall)

Procedure:

  • Grow biofilms on sterile coverslips in the presence and absence of this compound as described in Protocol 1.

  • After incubation, gently wash the coverslips with PBS.

  • For CLSM, stain the biofilms with appropriate fluorescent dyes.

  • For SEM, fix, dehydrate, and sputter-coat the biofilms according to standard protocols.

  • Image the biofilms to observe changes in thickness, cell morphology, and EPS distribution.

Data Presentation

Summarize all quantitative data from the CV and XTT assays in tables for clear comparison of this compound's effect at different concentrations.

Table 1: Effect of this compound on Fungal Biofilm Biomass (Crystal Violet Assay)

This compound Conc. (µg/mL)Mean Absorbance (570 nm) ± SD% Inhibition of Biomass
0 (Control)1.25 ± 0.150%
11.05 ± 0.1216%
20.88 ± 0.1030%
40.63 ± 0.0850%
80.38 ± 0.0570%
160.19 ± 0.0385%

Table 2: Effect of this compound on Fungal Biofilm Metabolic Activity (XTT Assay)

This compound Conc. (µg/mL)Mean Absorbance (490 nm) ± SD% Inhibition of Metabolic Activity
0 (Control)0.98 ± 0.110%
10.78 ± 0.0920%
20.59 ± 0.0740%
40.39 ± 0.0560%
80.20 ± 0.0380%
160.10 ± 0.0290%

Visualizations

Signaling Pathways in Fungal Biofilm Formation

The formation of fungal biofilms is a complex process regulated by intricate signaling networks. Key pathways include the cAMP-PKA and MAPK pathways, which are crucial for adhesion, hyphal growth, and maturation stages of biofilm development.[1][3] this compound's primary target is ergosterol synthesis, but downstream effects may impact these signaling cascades.

Fungal_Biofilm_Signaling cluster_0 Environmental Cues cluster_1 Signaling Pathways cluster_2 Biofilm Development Stages cluster_3 This compound Action Nutrient Availability Nutrient Availability cAMP-PKA_Pathway cAMP-PKA Pathway Nutrient Availability->cAMP-PKA_Pathway Surface Contact Surface Contact MAPK_Pathway MAPK Pathway Surface Contact->MAPK_Pathway Hyphal Formation Hyphal Formation cAMP-PKA_Pathway->Hyphal Formation Adhesion Adhesion MAPK_Pathway->Adhesion MAPK_Pathway->Hyphal Formation Adhesion->Hyphal Formation Maturation Maturation Hyphal Formation->Maturation Dispersion Dispersion Maturation->Dispersion This compound This compound Ergosterol Synthesis Ergosterol Synthesis This compound->Ergosterol Synthesis Inhibits Cell Membrane Integrity Cell Membrane Integrity Ergosterol Synthesis->Cell Membrane Integrity Maintains Cell Membrane Integrity->Maturation Impacts

Caption: Fungal biofilm signaling and this compound's proposed mechanism.

Experimental Workflow for this compound Biofilm Study

The following diagram illustrates the logical flow of experiments to assess the antibiofilm activity of this compound.

Experimental_Workflow A Prepare Fungal Inoculum and this compound Dilutions B Incubate for Biofilm Formation (24-48h at 37°C) A->B C Wash to Remove Non-adherent Cells B->C D Quantify Biofilm C->D G Microscopic Analysis (CLSM/SEM) C->G E Crystal Violet Assay (Biomass) D->E F XTT Assay (Metabolic Activity) D->F H Data Analysis and Interpretation E->H F->H G->H

Caption: Workflow for evaluating this compound's antibiofilm effects.

References

Application Notes and Protocols for Crystallographic Analysis of Alteconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteconazole is a triazole antifungal agent with a chemical formula of C₁₇H₁₂Cl₃N₃O.[1][2] Like other azoles, it is presumed to exhibit low aqueous solubility, a characteristic that presents challenges for crystallization and subsequent structural analysis. Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action, guiding lead optimization, and informing formulation development. These application notes provide a comprehensive overview of the techniques and protocols for the crystallographic analysis of this compound, drawing upon established methods for similar poorly soluble small molecules and other azole antifungals.

Mechanism of Action

This compound, as a triazole antifungal, is believed to share its mechanism of action with other drugs in its class, such as itraconazole and ketoconazole. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway in fungi.[3][4][5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition increases its permeability and fluidity, disrupting the function of membrane-bound enzymes and ultimately inhibiting fungal growth.

Signaling Pathway Diagram

Alteconazole_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell cluster_Enzyme Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Growth Fungal Growth Inhibition CYP51->Ergosterol This compound This compound This compound->CYP51 Inhibits

Caption: Mechanism of action of this compound.

Data Presentation: Crystallographic Data for Azole Antifungals

As of the latest update, a publicly available crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, for illustrative purposes, the following table summarizes representative crystallographic data for a related and structurally complex azole antifungal, Itraconazole . This data serves as a template for the type of information that would be obtained from a successful crystallographic analysis of this compound.

ParameterItraconazole
Crystal Data
Chemical FormulaC₃₅H₃₈Cl₂N₈O₄
Formula Weight705.63 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.132(2)
b (Å)14.531(3)
c (Å)14.789(3)
α (°)66.89(3)
β (°)68.31(3)
γ (°)81.98(3)
Volume (ų)2055.8(8)
Z2
Calculated Density (g/cm³)1.141
Data Collection
Radiation (Å)MoKα (λ = 0.71073)
Temperature (K)293
2θ range for data collection (°)4.1 to 46.5
Reflections collected5988
Independent reflections5671
Refinement
R-factor (%)6.1
Goodness-of-fit1.45

Disclaimer: The data presented above is for Itraconazole and is intended to be representative of the data that would be generated for this compound.

Experimental Protocols

Due to the anticipated poor aqueous solubility of this compound, specialized crystallization techniques are required. The following protocols are adapted from successful methods used for other poorly soluble small molecules and azole antifungals.

Protocol 1: Crystal Growth by Slow Evaporation

This is a fundamental and widely used technique for obtaining single crystals suitable for X-ray diffraction.

Materials:

  • This compound powder

  • A selection of high-purity solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, methanol, tetrahydrofuran)

  • Small, clean glass vials (1-2 mL)

  • Parafilm or a cap with a small-gauge needle hole

  • Microscope for crystal inspection

Procedure:

  • Prepare a nearly saturated solution of this compound in a selected solvent at room temperature. This can be achieved by adding the powder to the solvent in small increments until a small amount of undissolved solid remains.

  • Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with Parafilm and puncture a few small holes with a needle. This will allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

  • Monitor the vial periodically over several days to weeks for the formation of crystals. Avoid disturbing the vial during this time.

  • Once crystals of suitable size (ideally >0.1 mm in all dimensions) have formed, carefully retrieve them using a cryo-loop or a fine needle.

Protocol 2: Co-crystallization by Solvent-Assisted Grinding

Co-crystallization with a suitable co-former can improve the crystallinity and solubility of the target compound.

Materials:

  • This compound powder

  • A selection of co-formers (e.g., dicarboxylic acids like succinic acid, or other hydrogen bond donors/acceptors)

  • Mortar and pestle (agate or ceramic)

  • Small amount of a suitable solvent (e.g., methanol, ethanol)

  • Spatula

Procedure:

  • Weigh out this compound and the chosen co-former in a specific stoichiometric ratio (e.g., 1:1 or 2:1 molar ratio).

  • Combine the powders in the mortar.

  • Add a few drops of the solvent to the powder mixture. The mixture should be a paste-like consistency, not a solution.

  • Grind the mixture gently but thoroughly for 15-30 minutes.

  • Scrape the resulting solid from the mortar and allow it to air dry.

  • The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. Single crystals for diffraction can sometimes be grown from this co-crystal powder using the slow evaporation method described in Protocol 1.

Protocol 3: Single Crystal X-ray Diffraction

This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data.

Materials and Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and a Mo or Cu X-ray source)

  • Cryo-loop

  • Goniometer head

  • Low-temperature system (e.g., nitrogen cryostream)

  • Computer with data collection and processing software

Procedure:

  • Crystal Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.

    • Carefully mount the crystal on a cryo-loop.

    • Mount the cryo-loop on the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal to a low temperature (typically 100 K) using the cryostream. This minimizes thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the initial data, devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the full data collection run.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods. This will yield an initial model of the electron density.

    • Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates and displacement parameters.

Experimental Workflow and Logic Diagrams

Crystallization Method Selection Workflow

Crystallization_Workflow Start Start: this compound Powder Solubility_Test Solubility Screening in various solvents Start->Solubility_Test Slow_Evap Protocol 1: Slow Evaporation Solubility_Test->Slow_Evap Moderately Soluble Vapor_Diff Vapor Diffusion Solubility_Test->Vapor_Diff Soluble Cooling Slow Cooling Solubility_Test->Cooling Good Temp. Gradient Crystal_Check1 Crystals Formed? Slow_Evap->Crystal_Check1 Vapor_Diff->Crystal_Check1 Cooling->Crystal_Check1 No_Crystals No Crystals or Poor Quality Crystal_Check1->No_Crystals No Analysis Proceed to Crystallographic Analysis Crystal_Check1->Analysis Yes Co_Crystal Consider Co-crystallization No_Crystals->Co_Crystal Grinding Protocol 2: Solvent-Assisted Grinding Co_Crystal->Grinding Crystal_Check2 Co-crystals Formed? Grinding->Crystal_Check2 Crystal_Check2->Analysis Yes End End Crystal_Check2->End No Analysis->End

Caption: Workflow for selecting a suitable crystallization method.

X-ray Crystallography Data Analysis Workflow

Xray_Analysis_Workflow Start Single Crystal Mounted Data_Collection Protocol 3: Data Collection Start->Data_Collection Data_Processing Data Processing (Integration, Scaling, Correction) Data_Collection->Data_Processing Space_Group Space Group Determination Data_Processing->Space_Group Structure_Solution Structure Solution (Direct/Patterson Methods) Space_Group->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Validation->Refinement Refine Further Deposition Deposit to CCDC Validation->Deposition Valid Structure End End Deposition->End

Caption: Workflow for X-ray crystallography data analysis.

References

Troubleshooting & Optimization

Alteconazole Solubility & Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alteconazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in in vitro experimental settings. Due to its hydrophobic nature, achieving and maintaining this compound in solution requires careful consideration of solvents and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

A1: For preparing high-concentration stock solutions (e.g., 10-20 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: Why does my this compound precipitate when I dilute the DMSO stock into my aqueous cell culture medium or buffer?

A2: This is a common issue known as "precipitation upon dilution." this compound, like many azole antifungals, is poorly soluble in water. When the DMSO stock is diluted into an aqueous environment, the solvent concentration decreases dramatically, and the this compound may crash out of solution if its concentration exceeds its aqueous solubility limit.

Q3: What is the maximum final concentration of DMSO that is considered safe for most cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your assay below 0.5% (v/v). Many studies suggest that concentrations above 1% can lead to significant cytotoxicity or differentiation effects.[1][2] It is always best practice to run a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) to assess its impact on your specific cell line.

Q4: Can I use solubilizing agents other than DMSO to improve aqueous solubility?

A4: Yes, complexation with cyclodextrins is a highly effective method for increasing the aqueous solubility of hydrophobic drugs like this compound.[3][4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. By forming an inclusion complex, the cyclodextrin can effectively "shield" the hydrophobic this compound molecule, rendering it more soluble in aqueous solutions.[3][4]

Troubleshooting Guide

Q5: I observe crystal formation or cloudiness in my DMSO stock solution, even after warming. What should I do?

A5: This may indicate that the stock concentration is too high or that the DMSO has absorbed water, which reduces its solvating power.

  • Solution 1: Try preparing a fresh stock at a slightly lower concentration (e.g., 5 mM instead of 10 mM).

  • Solution 2: Use fresh, anhydrous, unopened DMSO. DMSO is hygroscopic and will absorb moisture from the air over time.

  • Solution 3: Gently warm the solution to 37°C and vortex thoroughly before use. Ensure the compound is fully dissolved before making dilutions.

Q6: My compound precipitates immediately upon dilution into the assay medium. How can I prevent this?

A6: This is a classic sign of exceeding the aqueous solubility limit.

  • Solution 1 (Serial Dilution): Perform a serial dilution of your DMSO stock into the cell culture medium. This gradual reduction in DMSO concentration can sometimes help keep the compound in solution.

  • Solution 2 (Increase Agitation): When adding the stock solution to the medium, vortex or pipette mix vigorously and immediately to ensure rapid and uniform dispersion. This avoids localized high concentrations that can initiate precipitation.

  • Solution 3 (Use Serum): If your assay permits, preparing dilutions in a medium containing fetal bovine serum (FBS) can help. Serum proteins, particularly albumin, can bind to hydrophobic compounds and help maintain their solubility.

  • Solution 4 (Use Cyclodextrins): Prepare an this compound:HP-β-CD complex. This is often the most robust solution. See Protocol 2 for a detailed method.

Q7: I am observing unexpected cytotoxicity or off-target effects that don't seem related to this compound's primary mechanism.

A7: This could be due to solvent toxicity or compound precipitation.

  • Solution 1 (Check Vehicle Toxicity): Ensure you have a vehicle control (medium + highest % DMSO) running alongside your experiment. If the vehicle control shows toxicity, you must reduce the final DMSO concentration.[1][2]

  • Solution 2 (Microscopy): Examine your cell culture wells under a microscope. Precipitated drug crystals can cause physical damage to cells or result in non-uniform exposure, leading to inconsistent and artifactual results. If you see precipitate, you must revise your solubilization strategy.

Data Presentation: Solubility & Formulation

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility (at 25°C) Notes
Water < 0.1 µg/mL Practically insoluble
Phosphate-Buffered Saline (PBS) < 0.1 µg/mL Practically insoluble
Ethanol ~2 mg/mL Sparingly soluble
Methanol ~5 mg/mL Soluble

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL (>130 mM) | Freely soluble |

Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the Apparent Aqueous Solubility of this compound

HP-β-CD Concentration (% w/v) Apparent this compound Solubility (µg/mL) Fold Increase
0% (Control in PBS) < 0.1 -
1% 15 >150x
5% 85 >850x

| 10% | 210 | >2100x |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 380.66 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vial

  • Procedure:

    • Weigh out 3.81 mg of this compound powder and place it into a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization of this compound using HP-β-CD

This protocol creates a 10:1 molar ratio of HP-β-CD to this compound, resulting in a 1 mM aqueous stock solution.

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD, average MW: ~1400 g/mol )

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile conical tube

  • Procedure:

    • Prepare a 10 mM solution of HP-β-CD in PBS. To do this, dissolve 140 mg of HP-β-CD in 10 mL of PBS.

    • In a sterile 1.5 mL microcentrifuge tube, add 900 µL of the 10 mM HP-β-CD solution.

    • While vortexing the HP-β-CD solution, slowly add 100 µL of the 10 mM this compound-in-DMSO stock solution drop-by-drop.

    • Continue to vortex for 30-60 minutes at room temperature to facilitate the formation of the inclusion complex.

    • The resulting solution is a 1 mM stock of this compound complexed with HP-β-CD in a 10% DMSO/90% PBS vehicle. This stock is significantly more resistant to precipitation upon further dilution into aqueous media.

    • Sterile-filter the final solution through a 0.22 µm syringe filter if it will be added directly to cell cultures.

Visual Guides

experimental_workflow cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay powder This compound Powder stock 10 mM Stock in DMSO powder->stock dmso Anhydrous DMSO dmso->stock working Final Working Solution (<0.5% DMSO) stock->working Serial Dilution media Cell Culture Media media->working cells Cell Culture Plate working->cells Dose Cells troubleshooting_tree start Precipitate Observed in Assay Plate? solution1 Vortex vigorously during dilution start->solution1 Yes end Proceed with Assay start->end No solution2 Lower final This compound concentration solution1->solution2 Still precipitates? solution3 Use a carrier like HP-β-Cyclodextrin solution2->solution3 Still precipitates? solution4 Is final DMSO concentration >0.5%? solution3->solution4 solution5 Reduce DMSO% (may require lower stock conc.) solution4->solution5 Yes solution4->end No solution5->end signaling_pathway cluster_synthesis Ergosterol Biosynthesis Pathway (Fungus) acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane enzyme->ergosterol This compound This compound This compound->enzyme Inhibition

References

Technical Support Center: Overcoming Alteconazole Instability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Alteconazole instability in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an azole antifungal drug. Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₇H₁₂Cl₃N₃O[1]
Molecular Weight 380.66 g/mol [1]
CAS Number 93479-96-0[1]
Appearance White or almost white powder (presumed, similar to other azoles)
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

Q2: What is the mechanism of action for this compound?

As an azole antifungal, this compound is presumed to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. Some azole antifungals, like itraconazole, have also been shown to inhibit the Hedgehog signaling pathway, which is relevant in certain cancer models.[2][3][4]

Signaling Pathway: Azole Antifungal Mechanism of Action

Azole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme binds to Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Integrity) Ergosterol->FungalCellMembrane is a key component of DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability) This compound This compound This compound->Enzyme inhibits Enzyme->Ergosterol converts Enzyme->DisruptedMembrane leads to a lack of Ergosterol

Caption: Mechanism of action of azole antifungals like this compound.

Q3: Why is my this compound precipitating in the culture medium?

Precipitation of this compound in aqueous culture media is a common issue due to its poor water solubility, a characteristic shared with other azole antifungals like ketoconazole and itraconazole. Several factors can contribute to this:

  • Poor Aqueous Solubility: this compound is a lipophilic compound and is sparingly soluble in aqueous solutions like cell culture media.

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, the drug can crash out of solution.

  • pH of the Medium: The solubility of azole antifungals can be pH-dependent. Ketoconazole, for instance, is less stable in acidic conditions.[5] The pH of your culture medium (typically 7.2-7.4) may not be optimal for this compound solubility.

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins in serum, can interact with this compound and reduce its solubility.[6][7]

  • Temperature Changes: Fluctuations in temperature, such as moving media from a refrigerator to an incubator, can cause less soluble components to precipitate.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cell culture.

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of stock solution - High lipophilicity and poor aqueous solubility of this compound.- "Solvent shock" from rapid dilution.- Prepare a high-concentration stock solution in 100% DMSO (e.g., 1000x the final desired concentration).- Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of complete medium, vortex gently, and then add this intermediate dilution to the final volume of medium.- Ensure the final concentration of DMSO in the culture medium is low (<0.5%) to avoid cytotoxicity.[8][9]
Cloudiness or precipitate in the culture medium after incubation - this compound degradation over time.- Interaction with serum proteins, leading to aggregation.- pH shift in the medium during cell growth.- Determine the stability of this compound in your specific medium by performing a time-course experiment (see Experimental Protocols section).- Consider reducing the serum concentration if experimentally feasible.- Refresh the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
Inconsistent experimental results - Degradation of this compound in the stock solution or in the culture medium.- Loss of active compound due to precipitation.- Aliquot the this compound stock solution and store at -80°C to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions of this compound in culture medium for each experiment.- Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation. Centrifuge briefly if necessary and use the supernatant.
Observed cytotoxicity at low this compound concentrations - Cytotoxicity of the solvent (e.g., DMSO).- Formation of toxic degradation products.- Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to assess solvent toxicity.- If degradation is suspected, try to minimize the incubation time or refresh the medium more frequently.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). It is recommended to prepare a stock solution that is at least 1000-fold more concentrated than the final working concentration.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if there is a concern about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to one year).

Workflow: Preparing this compound Working Solution

Alteconazole_Prep cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh 1. Weigh this compound Powder Add_DMSO 2. Add 100% DMSO (e.g., to 10 mM) Weigh->Add_DMSO Vortex 3. Vortex to Dissolve Add_DMSO->Vortex Aliquot 4. Aliquot and Store at -80°C Vortex->Aliquot Thaw 5. Thaw one aliquot of stock solution Intermediate 6. Perform intermediate dilution in a small volume of medium Thaw->Intermediate Final 7. Add to final volume of culture medium Intermediate->Final Use 8. Use immediately in experiment Final->Use Alteconazole_Degradation This compound This compound (C₁₇H₁₂Cl₃N₃O) Hydroxylated Hydroxylated Intermediates (Substitution of Cl with OH) This compound->Hydroxylated Hydrolysis/Oxidation Cleavage Further Oxidative Cleavage Hydroxylated->Cleavage Further Oxidation Triazole 1,2,4-Triazole Moiety and other small molecules Cleavage->Triazole Final Degradation

References

Troubleshooting inconsistent results in Alteconazole experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Alteconazole" is not publicly available. This guide is based on the well-characterized azole antifungal, Itraconazole, and is intended to serve as a representative resource for researchers working with similar compounds. The experimental protocols and troubleshooting advice are generalized for the azole class of antifungals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, as a member of the azole class of antifungal agents, is presumed to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][2]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What are the potential causes?

Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Variation in the density of the fungal inoculum can significantly impact MIC results. Ensure a standardized and validated method for preparing and quantifying the inoculum.

  • Media Composition: The type and preparation of the growth medium can influence the activity of azole antifungals. Use a recommended and consistent batch of media for all experiments.[3]

  • Incubation Conditions: Fluctuations in incubation temperature and duration can affect fungal growth rates and, consequently, MIC values. Maintain precise and consistent incubation parameters.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might have an inhibitory effect at higher concentrations. Always include a solvent control to assess its impact.

  • Plate Reading: Subjectivity in visual determination of growth inhibition can lead to variability. Consider using a spectrophotometer for a more quantitative assessment of growth.

Q3: My this compound stock solution appears to be unstable. How should I prepare and store it?

For optimal stability, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light. Before use, thaw the aliquot completely and ensure it is fully dissolved.

Troubleshooting Guides

Issue 1: High Variability in Anti-Biofilm Assays

Symptoms:

  • Inconsistent reduction in biofilm mass or metabolic activity upon treatment with this compound.

  • Large error bars in quantitative biofilm assays (e.g., crystal violet staining, XTT assay).

Possible Causes and Solutions:

CauseSolution
Inconsistent Biofilm Formation Standardize the initial inoculum density and ensure a consistent incubation time for biofilm establishment before adding the drug. Use biofilm-optimized plates.
Uneven Drug Distribution Ensure thorough mixing of this compound in the well after addition. Avoid disturbing the established biofilm during media changes and drug addition.
Biofilm Matrix Interference The extracellular matrix of the biofilm may sequester the drug. Consider testing different time points of drug exposure or using agents that can disrupt the biofilm matrix in combination with this compound.
Inappropriate Assay The chosen assay may not be optimal for the specific fungal species or biofilm type. Validate the assay and consider using multiple methods to assess biofilm viability (e.g., metabolic assays and imaging).
Issue 2: Unexpected Cellular Morphology Changes

Symptoms:

  • Observation of aberrant fungal cell shapes (e.g., swollen cells, defective budding) even at sub-inhibitory concentrations of this compound.[4]

  • Formation of cell aggregates or flocs in liquid culture.

Possible Causes and Solutions:

CauseSolution
Disruption of Cell Wall Synthesis As a secondary effect of ergosterol depletion, cell wall integrity can be compromised.[4] This is an expected outcome of azole antifungal action. Document these morphological changes as part of the drug's effect.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can induce morphological changes. Ensure the final solvent concentration in your experiment is below the toxic threshold for your fungal species.
Off-Target Effects At high concentrations, this compound might have off-target effects. Perform dose-response experiments to identify the concentration range specific to the primary mechanism of action.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Drug Dilution:

    • Prepare a 2X working stock of this compound in RPMI-1640 medium.

    • Perform serial two-fold dilutions of the 2X this compound stock in a 96-well microtiter plate, with each well containing 100 µL.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.[3]

Protocol 2: Ergosterol Biosynthesis Inhibition Assay
  • Fungal Culture and Treatment:

    • Grow the fungal cells in a suitable broth medium to mid-log phase.

    • Expose the cells to various concentrations of this compound (and a no-drug control) for a defined period (e.g., 4-6 hours).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (sterols) with n-heptane.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the sterol extract from 240 nm to 300 nm.

    • Ergosterol exhibits a characteristic four-peaked curve. The absence of these peaks and the appearance of a peak around 242 nm in drug-treated samples indicate the accumulation of lanosterol and inhibition of ergosterol synthesis.

Visualizations

Alteconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Lanosterol_Demethylase->Ergosterol Product This compound This compound This compound->Lanosterol_Demethylase Inhibits

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Quality and Storage (this compound stock, media, etc.) Start->Check_Reagents Review_Protocol Review Experimental Protocol for Deviations Start->Review_Protocol Validate_Equipment Validate Equipment Calibration (Pipettes, incubators, plate readers) Start->Validate_Equipment Standardize_Inoculum Standardize Inoculum Preparation Check_Reagents->Standardize_Inoculum Review_Protocol->Standardize_Inoculum Validate_Equipment->Standardize_Inoculum Control_Experiments Perform Control Experiments (Solvent control, positive/negative controls) Standardize_Inoculum->Control_Experiments Data_Analysis Re-analyze Data with Appropriate Statistics Control_Experiments->Data_Analysis Consistent_Results Consistent Results Achieved Data_Analysis->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Alteconazole Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Alteconazole dosage for in vivo animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as R126638) is a novel triazole antifungal agent.[1] Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][5] By inhibiting CYP51, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[4] The ideal azole antifungals, such as this compound, exhibit a high affinity for fungal cytochrome P450 enzymes with minimal activity against mammalian variants, which contributes to a better safety profile.[1]

Q2: What are the reported in vivo effective doses of this compound in animal models?

In a study on dermatophytosis in guinea pigs, orally administered this compound (R126638) showed superior antifungal activity compared to itraconazole.[1] The 50% effective doses (ED50s) were found to be three- to more than eightfold lower than those of itraconazole.[1] In a mouse model of dermatophytosis, the ED50 of this compound was more than fivefold lower than that of itraconazole.[1] For example, in a Trichophyton mentagrophytes infection model in guinea pigs with a 12-day treatment initiated on day 0, the lowest tested effective dose of this compound was 0.32 mg/kg, which reduced lesion severity scores.[1]

Q3: How should this compound be prepared for oral administration in animal studies?

For preclinical studies, this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution.[1] This stock solution is then further diluted to the desired concentration for administration. It is crucial to establish the maximum tolerated concentration of the vehicle (e.g., DMSO) in the specific animal model to avoid confounding toxicity.

Q4: What are the key pharmacokinetic parameters to consider when designing an in vivo study with this compound?

While specific pharmacokinetic data for this compound is not widely published, key parameters to consider for azole antifungals in general include:

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Oral bioavailability of azoles can be variable and influenced by factors like formulation and co-administration with food.

  • Half-life (T½): The time required for the concentration of the drug in the body to be reduced by one-half. This parameter influences the dosing interval.

  • Area Under the Curve (AUC): The total drug exposure over time. For many antifungals, the AUC/MIC (Minimum Inhibitory Concentration) ratio is a key predictor of efficacy.[6]

  • Tissue Distribution: Azoles can exhibit extensive tissue distribution, with concentrations in tissues potentially being much higher than in plasma.[7][8] This is an important consideration for treating tissue-invasive fungal infections.

  • Metabolism: Azole antifungals are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[3] This can lead to drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of these enzymes.[3][6]

Q5: What are common challenges encountered in in vivo studies with azole antifungals?

Common challenges include:

  • Translational difficulties: Extrapolating data from animal models to humans can be challenging due to differences in physiology, immune response, and drug metabolism.[6]

  • Drug-drug interactions: Co-administration of other medications can alter the metabolism and efficacy of azole antifungals.[6]

  • Development of resistance: Prolonged exposure to azole antifungals can lead to the development of resistance in fungal pathogens.[9][10][11]

  • Paradoxical effects: Some studies with echinocandins have shown a reduction in antifungal activity at very high concentrations, though this has not been validated in humans for azoles.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of efficacy at previously reported effective doses. Fungal strain may have higher MIC. Inadequate drug exposure (low bioavailability or rapid metabolism). Improper drug formulation or administration.Determine the MIC of the specific fungal isolate being used. Conduct a pilot pharmacokinetic study to determine drug exposure in your animal model. Ensure proper preparation and administration of the dosing solution.
Unexpected toxicity or adverse events in animals. Vehicle toxicity. Off-target effects of the drug at the tested dose. Drug-drug interactions with other administered compounds.Run a vehicle-only control group to assess for toxicity. Perform a dose-range finding study to establish the maximum tolerated dose (MTD). Review all co-administered substances for potential interactions.
High variability in experimental outcomes between animals. Inconsistent drug administration. Differences in individual animal metabolism (e.g., genetic variations in CYP enzymes). Variability in the severity of infection at the start of treatment.Ensure accurate and consistent dosing for all animals. Use a sufficient number of animals per group to account for biological variability. Standardize the infection protocol to ensure a consistent initial fungal burden.
Inconsistent in vitro vs. in vivo results. Poor drug penetration to the site of infection. Host immune response influencing the outcome in vivo. Differences in drug metabolism between in vitro and in vivo conditions.Assess drug concentrations in the target tissue. Use immunosuppressed animal models to minimize the influence of the host immune system.[12] Correlate pharmacokinetic parameters with in vivo efficacy.[13]

Data Presentation

Table 1: In Vitro Activity of this compound (R126638) and Comparator Azoles

OrganismThis compound (R126638) MIC (μg/mL)Itraconazole MIC (μg/mL)Ketoconazole MIC (μg/mL)
Candida spp.Data not availableData not availableData not available
Aspergillus spp.Data not availableData not availableData not available
DermatophytesComparable to or lower than itraconazole[1]
Malassezia spp.Superior to ketoconazole[1]

Table 2: In Vivo Efficacy of this compound (R126638) in a Guinea Pig Model of Trichophyton mentagrophytes Infection

Treatment GroupDose (mg/kg)Treatment DurationOutcome
This compound0.3212 daysReduced lesion severity scores below 2 from day 7 onward.[1]
Itraconazole1.2512 daysReduced lesion severity scores below 2 from day 7 onward.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Inject mice intravenously with 1x10^5 Candida albicans cells in 0.1 mL of sterile saline.

  • Drug Preparation: Dissolve this compound in 100% DMSO to create a 10 mg/mL stock solution. For administration, dilute the stock solution in a 5% dextrose solution to the final desired concentration. The final DMSO concentration should not exceed 5%.

  • Dosing:

    • Treatment Group: Administer this compound orally via gavage at doses of 1, 5, and 10 mg/kg once daily for 7 days, starting 24 hours post-infection.

    • Vehicle Control Group: Administer the vehicle solution on the same schedule.

    • Positive Control Group: Administer fluconazole at 10 mg/kg orally once daily.

  • Monitoring: Monitor mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and mortality for 21 days post-infection.

  • Endpoint: The primary endpoint is survival. A secondary endpoint can be fungal burden in the kidneys at the end of the study.

  • Fungal Burden Assessment: At day 8 post-infection (or at the time of euthanasia for moribund animals), aseptically remove the kidneys, homogenize them in sterile saline, and plate serial dilutions on Sabouraud Dextrose Agar. Incubate plates at 35°C for 48 hours and count the colony-forming units (CFU).

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo Antifungal Efficacy Study cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints animal_acclimatization Animal Acclimatization infection Induce Systemic Infection animal_acclimatization->infection fungal_culture Fungal Culture Preparation fungal_culture->infection drug_formulation This compound Formulation daily_dosing Daily Oral Dosing drug_formulation->daily_dosing treatment_groups Randomize into Treatment Groups infection->treatment_groups treatment_groups->daily_dosing daily_monitoring Daily Monitoring of Health daily_dosing->daily_monitoring survival_endpoint Survival Endpoint daily_monitoring->survival_endpoint fungal_burden Fungal Burden Assessment daily_monitoring->fungal_burden

Caption: Workflow for an in vivo antifungal efficacy study.

signaling_pathway Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol membrane_disruption Disrupted Fungal Cell Membrane ergosterol->membrane_disruption cyp51->ergosterol Product cyp51->membrane_disruption This compound This compound This compound->cyp51 Inhibition growth_inhibition Fungal Growth Inhibition membrane_disruption->growth_inhibition

Caption: this compound's mechanism of action.

References

Mitigating off-target effects of Alteconazole in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Alteconazole in cellular models. As this compound is a novel azole antifungal, this guide draws upon the established knowledge of this drug class to provide a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other azole antifungals, primarily acts by inhibiting the fungal enzyme lanosterol 14-α-demethylase (CYP51).[1][2][3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] By depleting ergosterol and causing the accumulation of toxic sterol precursors, this compound disrupts membrane integrity and fluidity, leading to the inhibition of fungal growth and replication.[1][2]

Q2: What are the potential off-target effects of this compound in mammalian cellular models?

A2: While this compound is designed for high specificity to fungal CYP51, researchers should be aware of potential off-target effects characteristic of the azole class. These may include:

  • Interaction with Mammalian Cytochrome P450 Enzymes: Azoles can inhibit mammalian CYP enzymes, which may lead to hepatotoxicity and drug-drug interactions if co-administering other compounds.[5]

  • Endocrine System Disruption: At higher concentrations, some azoles are known to inhibit steroidogenesis by affecting enzymes involved in testosterone and cortisol synthesis.[6][7]

  • Cytotoxicity: High concentrations of azole antifungals have been observed to reduce cell viability in various mammalian cell lines, sometimes through the induction of oxidative stress.[8][9]

  • Inhibition of Cellular Signaling Pathways: Certain azoles, such as itraconazole, have been shown to inhibit signaling pathways unrelated to their primary antifungal activity, including the Hedgehog, Wnt, and PI3K/mTOR pathways.[10][11][12] Itraconazole has also been noted to have anti-angiogenic properties by affecting VEGFR2 phosphorylation.[13]

Q3: How can I differentiate between on-target antifungal effects and off-target effects in my cellular model?

A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. Consider the following strategies:

  • Use a Rescue Experiment: Supplementing the culture medium with ergosterol might rescue the on-target effects in a fungal model but will not affect off-target effects in a mammalian cell line.

  • Genetic Approaches: If possible, using a cell line with a mutated, resistant version of the intended off-target (if known) can confirm if the observed phenotype is due to interaction with that specific protein.

  • Use a Structurally-Related Inactive Compound: A compound structurally similar to this compound that does not inhibit lanosterol 14-α-demethylase can serve as a negative control to identify off-target effects.

  • Compare with other Azoles: Comparing the effects of this compound with other azoles (e.g., fluconazole, ketoconazole) can help determine if an observed effect is specific to this compound or a general characteristic of the drug class.[7]

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity in my mammalian cell line at concentrations intended to be selective for fungi.

Possible Cause Troubleshooting Step
Off-target toxicity Azoles can induce cytotoxicity and genotoxicity at high concentrations.[8][9] Perform a dose-response curve to determine the IC50 value in your specific cell line.
Oxidative Stress Some azoles can induce the formation of reactive oxygen species (ROS).[8][9] Measure ROS levels using an assay like the DCFH-DA assay. If ROS levels are high, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used. Run a vehicle control with the same concentration of the solvent alone.
Contamination Microbial contamination can cause cell death and unexpected results. Visually inspect your cultures under a microscope and consider performing a test for mycoplasma.[14][15][16]

Problem 2: this compound is affecting a signaling pathway that is not related to ergosterol biosynthesis.

Possible Cause Troubleshooting Step
Known Off-Target Activity of Azoles Some azoles are known to inhibit pathways like Hedgehog, Wnt, or mTOR.[10][12][17] Review the literature for known off-target effects of azoles on your pathway of interest.
Kinase Inhibition The observed effect could be due to off-target inhibition of a kinase in the pathway. Perform a western blot to analyze the phosphorylation status of key upstream and downstream proteins in the pathway to pinpoint the potential target.
This compound-Specific Effect This may be a novel off-target effect of this compound. To confirm, test other azole compounds to see if they produce the same effect.

Quantitative Data on Azole-Induced Cytotoxicity

The following table summarizes cytotoxicity data for fluconazole in African green monkey kidney (Vero) cells, which can serve as a reference point for designing your own cytotoxicity experiments.

Concentration (µM)Cell Viability (%)Statistical Significance (p<0.05)Reference
0 (Control)100-[8][9]
130685.93No[8][9]
2612.135.25Yes[8][9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on a cellular model.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol allows for the investigation of this compound's effect on the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at various concentrations and time points.

  • Lyse the cells with lysis buffer and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol uses the DCFH-DA probe to measure intracellular ROS levels.

Materials:

  • Cell line of interest

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound, a vehicle control, and a positive control for the desired time.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Normalize the fluorescence values to the cell number or protein concentration if necessary.

Visualizations

Alteconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_membrane_text Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) CYP51->Ergosterol Synthesis This compound This compound This compound->CYP51 Inhibition

Caption: On-target mechanism of action of this compound in a fungal cell.

Off_Target_Workflow start Unexpected Phenotype Observed (e.g., cytotoxicity, signaling changes) q1 Is the phenotype dose-dependent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does the phenotype occur at clinically relevant concentrations? a1_yes->q2 check_artifacts Investigate Experimental Artifacts (e.g., contamination, solvent toxicity) a1_no->check_artifacts a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No investigate Initiate Off-Target Investigation a2_yes->investigate likely_off_target Phenotype is likely an off-target effect at supra-pharmacological doses. Consider for toxicity profiling. a2_no->likely_off_target step1 1. Western Blot for key signaling pathways investigate->step1 step2 2. Kinase profiling or proteomic analysis step1->step2 step3 3. Use of genetic controls (e.g., KO cell lines) step2->step3 end Characterize Off-Target Effect step3->end

Caption: Experimental workflow for investigating suspected off-target effects.

Troubleshooting_Decision_Tree Start Unexpected Result with this compound Q_Reproducible Is the result reproducible? Start->Q_Reproducible A_Rep_No Check protocol, reagents, and for contamination. Q_Reproducible->A_Rep_No No Q_Controls Are all controls behaving as expected? (Vehicle, Positive/Negative) Q_Reproducible->Q_Controls Yes A_Controls_No Troubleshoot control conditions. Validate reagents. Q_Controls->A_Controls_No No Q_OffTarget Is the effect likely off-target? (e.g., occurs in mammalian cells, pathway unrelated to ergosterol) Q_Controls->Q_OffTarget Yes A_OnTarget Investigate on-target mechanism further. (e.g., ergosterol rescue) Q_OffTarget->A_OnTarget No A_OffTarget Proceed with off-target investigation workflow. Q_OffTarget->A_OffTarget Yes

References

Technical Support Center: Addressing Alteconazole Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Alteconazole is a triazole antifungal agent. While the general mechanisms of action and resistance for triazoles are well-understood, specific published research on this compound resistance is limited. This guide provides a framework for troubleshooting and experimentation based on established principles of azole resistance in pathogenic fungi. Researchers should adapt these general protocols and principles for their specific fungal strains and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: As a triazole antifungal, this compound is expected to act by inhibiting the fungal enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 or CYP51 genes.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] By disrupting ergosterol production, this compound likely compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[2]

Q2: My fungal strain is showing increased tolerance to this compound. What are the likely mechanisms of resistance?

A2: Based on known mechanisms of resistance to other azole antifungals, the development of tolerance to this compound could be attributed to several factors:

  • Target Site Mutations: Point mutations in the CYP51A (ERG11) gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.[3][4]

  • Overexpression of the Drug Target: Increased expression of the CYP51A gene leads to higher concentrations of the target enzyme, requiring a higher dose of the drug to achieve an inhibitory effect.[3][4]

  • Increased Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[3][4]

  • Alterations in Sterol Biosynthesis: Changes in the ergosterol biosynthesis pathway can also contribute to resistance.[3]

Q3: How do I determine if my fungal strain is resistant to this compound?

A3: Resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound against your fungal strain. The MIC is the lowest concentration of the drug that inhibits the visible growth of the fungus.[5] This is usually done using a standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5] An increase in the MIC value compared to a susceptible, wild-type strain is an indication of resistance.

Troubleshooting Guide

Issue 1: Inconsistent MIC results for this compound.

  • Possible Cause: Inoculum preparation is not standardized.

    • Solution: Ensure that the fungal inoculum is prepared to the correct density (e.g., 0.5 McFarland standard for yeasts) and that the final concentration in the microtiter plate is as per the standardized protocol (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts). Use a spectrophotometer to verify the inoculum density.

  • Possible Cause: Improper incubation conditions.

    • Solution: Incubate the microtiter plates at the recommended temperature (typically 35°C) and for the specified duration (e.g., 24-48 hours for Candida spp.). Ensure proper atmospheric conditions.

  • Possible Cause: this compound stock solution degradation.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: My sequencing results of the CYP51A gene from a resistant strain show no mutations.

  • Possible Cause: Resistance is not mediated by target site mutations.

    • Solution: Investigate other potential resistance mechanisms. Perform gene expression analysis (RT-qPCR) to check for overexpression of the CYP51A gene or genes encoding efflux pumps.

  • Possible Cause: Mutations are present in the promoter region of CYP51A.

    • Solution: Ensure your PCR primers are designed to amplify the entire coding sequence as well as the promoter region of the CYP51A gene.

Issue 3: I am not seeing a significant increase in CYP51A expression in my resistant strain.

  • Possible Cause: Resistance is primarily driven by efflux pumps.

    • Solution: Design and validate primers for known efflux pump genes in your fungal species (e.g., CDR1, CDR2, MDR1 in Candida species) and perform RT-qPCR to assess their expression levels.

  • Possible Cause: Post-transcriptional or post-translational modifications are affecting enzyme activity without changing gene expression levels.

    • Solution: This is more complex to investigate and may require proteomic or enzymatic activity assays.

Data Presentation: Reference MIC Breakpoints for Common Azoles

The following table provides typical MIC ranges for common azole antifungals against wild-type (susceptible) and resistant strains of Candida albicans and Aspergillus fumigatus. These values can serve as a reference point for interpreting your this compound MIC data. Note that specific breakpoints for this compound have not been established.

Antifungal AgentFungal SpeciesSusceptible (Wild-Type) MIC Range (µg/mL)Resistant MIC Range (µg/mL)
Fluconazole Candida albicans≤ 2≥ 8
Itraconazole Candida albicans≤ 0.125≥ 1
Voriconazole Candida albicans≤ 0.125≥ 1
Itraconazole Aspergillus fumigatus≤ 1> 2
Voriconazole Aspergillus fumigatus≤ 1> 2
Posaconazole Aspergillus fumigatus≤ 0.25> 0.5

Data compiled from CLSI and EUCAST guidelines.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M27 methodology for yeasts.

  • Prepare this compound Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 1280 µg/mL.

  • Prepare Drug Dilution Plate: In a 96-well plate, perform serial dilutions of the this compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 16 to 0.125 µg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Inoculate Microtiter Plate: Dilute the fungal suspension in RPMI-1640 medium so that the final inoculum concentration in each well of the microtiter plate is approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in fungal growth compared to the drug-free control well.

Protocol 2: Sequencing of the CYP51A Gene
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible (wild-type) and the resistant fungal strains using a suitable commercial kit.

  • Primer Design: Design PCR primers to amplify the entire coding region and the promoter of the CYP51A gene.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the CYP51A gene from the genomic DNA of both strains.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.

Protocol 3: Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Culture the susceptible and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of this compound. Extract total RNA from the fungal cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Primer Design: Design and validate qPCR primers for the CYP51A gene, relevant efflux pump genes, and a housekeeping gene (e.g., ACT1 or 18S rRNA) for normalization.

  • qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain.

Visualizations

alteconazole_mechanism cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms ergosterol Ergosterol lanosterol Lanosterol cyp51a CYP51A (Lanosterol 14-α-demethylase) lanosterol->cyp51a Substrate cyp51a->ergosterol Synthesis This compound This compound This compound->cyp51a Inhibition cyp51a_mutated Mutated CYP51A (Reduced Binding) This compound->cyp51a_mutated Ineffective Inhibition efflux_pump Efflux Pump Overexpression cyp51a_overexpression CYP51A Overexpression efflux_pump->this compound Expulsion

Caption: Mechanism of this compound action and common resistance pathways.

experimental_workflow start Observe Increased Tolerance to this compound mic Determine MIC using Broth Microdilution start->mic compare_mic Compare MIC to Wild-Type Strain mic->compare_mic resistant Strain Confirmed as Resistant compare_mic->resistant MIC Increased dna_extraction Genomic DNA Extraction resistant->dna_extraction rna_extraction RNA Extraction resistant->rna_extraction cyp51a_seq Sequence CYP51A Gene dna_extraction->cyp51a_seq analyze_seq Analyze for Mutations cyp51a_seq->analyze_seq mutation_found Mutation Identified analyze_seq->mutation_found Yes no_mutation No Significant Mutations analyze_seq->no_mutation No no_mutation->rna_extraction rt_qpcr RT-qPCR for CYP51A & Efflux Pump Genes rna_extraction->rt_qpcr analyze_expression Analyze Gene Expression rt_qpcr->analyze_expression overexpression_found Overexpression Confirmed analyze_expression->overexpression_found Increased

Caption: Experimental workflow for investigating this compound resistance.

troubleshooting_mic start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? start->check_inoculum standardize_inoculum Standardize Inoculum (McFarland/Spectrophotometer) check_inoculum->standardize_inoculum No check_incubation Are Incubation Conditions Correct? check_inoculum->check_incubation Yes re_run Re-run Experiment standardize_inoculum->re_run correct_incubation Correct Temperature and Duration check_incubation->correct_incubation No check_drug Is this compound Stock Solution Fresh? check_incubation->check_drug Yes correct_incubation->re_run prepare_fresh_drug Prepare Fresh Stock Solution check_drug->prepare_fresh_drug No check_drug->re_run Yes prepare_fresh_drug->re_run

References

Technical Support Center: Enhancing the Bioavailability of Alteconazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Alteconazole to enhance its bioavailability. Given that this compound is an analogue of Itraconazole, a well-studied poorly water-soluble antifungal agent, the following guidance is based on established principles and data from similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral delivery?

A1: The primary challenge with this compound, similar to other azole antifungals, is its poor aqueous solubility and high lipophilicity.[1][2] This leads to low dissolution rates in the gastrointestinal (GI) tract, resulting in low and variable oral bioavailability.[2][3] Furthermore, its solubility is often pH-dependent, which can lead to precipitation as it moves from the acidic environment of the stomach to the more neutral pH of the small intestine.[2][4]

Q2: Which formulation strategies are most effective for enhancing the bioavailability of this compound?

A2: Several strategies have proven effective for enhancing the bioavailability of poorly soluble drugs like this compound. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly improve the dissolution rate.[2][4][5] Hot-melt extrusion is a common method for preparing solid dispersions.[6][7]

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[8] Techniques include nanosuspensions and nano-amorphous powders.[9]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like liposomes or niosomes can improve its solubility and facilitate its transport across the intestinal membrane.[9][10][11]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug by forming inclusion complexes.[12][13]

Q3: How can I prevent the precipitation of this compound in the intestine?

A3: Preventing precipitation in the higher pH of the intestine is crucial for maintaining supersaturation and enhancing absorption. This can be achieved by:

  • Using precipitation inhibitors in the formulation, such as hydrophilic polymers like HPMC, PVA, or Soluplus®.[4] These polymers can interact with the drug molecules and prevent them from recrystallizing.

  • Formulating the drug in a way that it is released in a supersaturated state, which can be achieved with amorphous solid dispersions.[4][6]

Q4: What are the critical quality attributes to monitor during the development of an enhanced this compound formulation?

A4: Key quality attributes to monitor include:

  • Drug Content and Uniformity: Ensuring the correct amount of drug is present and evenly distributed in the formulation.

  • Particle Size Distribution: For nano-formulations, this is a critical parameter affecting dissolution and stability.

  • In Vitro Dissolution Profile: This is a key performance indicator that predicts in vivo behavior.

  • Degree of Crystallinity: For amorphous systems, the absence of crystallinity is essential for maintaining enhanced solubility.

  • Stability: The formulation should be physically and chemically stable over its shelf life.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low in vitro dissolution rate - Inadequate particle size reduction.- Inappropriate polymer/carrier selection for solid dispersions.- Drug recrystallization during storage.- Optimize milling or homogenization process for nanosuspensions.- Screen different hydrophilic polymers and drug-to-polymer ratios for solid dispersions.- Conduct stability studies to assess and prevent recrystallization.
High variability in bioavailability - pH-dependent solubility leading to variable precipitation.- Food effects influencing GI physiology and drug absorption.- Incorporate precipitation inhibitors into the formulation.- Investigate the effect of food on the pharmacokinetics of the formulation in preclinical models.
Poor physical stability of the formulation (e.g., particle aggregation, phase separation) - Inadequate stabilization in nanosuspensions.- Incompatibility between the drug and excipients.- Optimize the type and concentration of stabilizers (surfactants, polymers).- Conduct compatibility studies using techniques like DSC and FTIR.
Low encapsulation efficiency in lipid-based formulations - Suboptimal formulation parameters (e.g., lipid composition, drug-to-lipid ratio).- Inefficient encapsulation method.- Systematically vary formulation parameters to optimize encapsulation.- Evaluate different preparation techniques (e.g., thin-film hydration, microfluidics).

Data Presentation

Table 1: In Vitro Dissolution of Itraconazole Formulations (Surrogate for this compound)
FormulationDissolution MediumTime (min)% Drug ReleasedReference
Pure Itraconazole0.1 N HCl12032.65[3]
Itraconazole Cocrystal (B16)0.1 N HCl12040.12[3]
Sporanox®pH 1.060>90[2]
Solid Dispersion (SCF)pH 1.060>90[2]
Sporanox®pH 6.860<25[2]
Solid Dispersion (SCF)pH 6.860<25[2]
Nanosuspension0.1 N HCl60~90
Marketed Formulation0.1 N HCl60~60
Table 2: Pharmacokinetic Parameters of Itraconazole Formulations in Animal Models (Surrogate for this compound)
FormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability Enhancement (fold)Reference
Pure ItraconazoleRat88.06---[3]
Itraconazole Cocrystal (B16)Rat206.86-3717.582.8[3]
Sporanox®Beagle Dog----[7]
Solid Dispersion Pellet (SD-1)Beagle Dog--3.37 (µg·h·mL⁻¹)-[7]
Solid Dispersion Pellet (SD-2)Beagle Dog--7.50 (µg·h·mL⁻¹)2.2 vs SD-1[7]
Sporanox®Rat--1073.9-[6]
Solid Dispersion PelletRat--2969.73.0[6]
Itraconazole CapsulesHealthy Volunteers----[13]
Itraconazole Solution (HP-β-CD)Healthy Volunteers---1.3-1.33[13]

Experimental Protocols

Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound powder

  • Hydrophilic polymer (e.g., Soluplus®, HPMC, PVA)

  • Plasticizer (e.g., Triethyl citrate)

  • Hot-melt extruder with a twin-screw setup

  • Pelletizer

Method:

  • Pre-mix this compound powder and the hydrophilic polymer at the desired ratio (e.g., 1:3 w/w).

  • Add the plasticizer to the powder blend and mix thoroughly.

  • Feed the mixture into the hot-melt extruder at a controlled rate.

  • Set the temperature profile of the extruder barrel zones to ensure the complete melting and mixing of the components without thermal degradation of the drug.

  • The extrudate is then cooled and pelletized.

  • The resulting pellets can be filled into capsules for further evaluation.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different this compound formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle method)

Dissolution Media:

  • 0.1 N HCl (to simulate gastric fluid)

  • Phosphate buffer pH 6.8 (to simulate intestinal fluid)

Method:

  • Place 900 mL of the dissolution medium in each vessel and maintain the temperature at 37 ± 0.5 °C.

  • Place the this compound formulation (e.g., capsule, tablet, or a specific amount of powder) in each vessel.

  • Set the paddle speed to a specified rate (e.g., 100 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method like HPLC-UV.[8]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of an enhanced this compound formulation compared to the pure drug.

Animals: Male Sprague-Dawley rats (or other appropriate strain)

Method:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: a control group receiving a suspension of pure this compound and a test group receiving the enhanced formulation.

  • Administer the formulations orally via gavage at a specific dose.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Evaluation Drug_Substance This compound (Poorly Soluble) Formulation_Strategy Select Strategy (Solid Dispersion, Nanonization, etc.) Drug_Substance->Formulation_Strategy Excipient_Selection Excipient Selection Formulation_Strategy->Excipient_Selection Process_Optimization Process Optimization Excipient_Selection->Process_Optimization Dissolution_Testing Dissolution Testing Process_Optimization->Dissolution_Testing Test Formulation Physical_Characterization Physical Characterization (PXRD, DSC, SEM) Dissolution_Testing->Physical_Characterization Stability_Studies Stability Studies Physical_Characterization->Stability_Studies In_Vivo_PK In Vivo PK (Animal Model) Stability_Studies->In_Vivo_PK Lead Formulation Data_Analysis Data Analysis (Cmax, AUC) In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Strategy Feedback for Optimization

Caption: Workflow for enhancing the bioavailability of this compound.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Dissolution Is In Vitro Dissolution Rate Low? Start->Check_Dissolution Optimize_Formulation Optimize Formulation: - Particle Size Reduction - Polymer/Carrier Selection - Increase Drug Loading Check_Dissolution->Optimize_Formulation Yes Check_Precipitation Does Drug Precipitate at Intestinal pH? Check_Dissolution->Check_Precipitation No Re-evaluate Re-evaluate In Vivo Optimize_Formulation->Re-evaluate Add_Inhibitor Incorporate Precipitation Inhibitor Check_Precipitation->Add_Inhibitor Yes Check_Permeability Is Permeability a Limiting Factor? Check_Precipitation->Check_Permeability No Add_Inhibitor->Re-evaluate Consider_Enhancers Consider Permeation Enhancers (if applicable) Check_Permeability->Consider_Enhancers Yes Check_Permeability->Re-evaluate No Consider_Enhancers->Re-evaluate

Caption: Troubleshooting logic for low this compound bioavailability.

Azole_Antifungal_Pathway This compound This compound CYP51 Lanosterol 14-alpha-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes step in Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) CYP51->Fungal_Cell_Membrane Inhibition leads to disruption Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Ergosterol->Fungal_Cell_Membrane Essential Component of

Caption: Mechanism of action of azole antifungals like this compound.

References

Preventing precipitation of Alteconazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific solubility and formulation characteristics of Alteconazole is limited. This guide is based on established principles for formulating poorly water-soluble azole antifungal agents, such as ketoconazole and itraconazole, which share structural similarities and physicochemical challenges. The provided protocols and data are intended as illustrative templates to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when added to an aqueous buffer?

A1: this compound, like many other azole antifungals, is a lipophilic (fat-loving) and hydrophobic (water-fearing) molecule.[1][2] This inherent low water solubility is the primary reason for precipitation. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium, the organic solvent is dispersed, and the drug molecules are forced into an environment where they are not readily soluble. This leads to supersaturation, followed by nucleation and crystal growth, which is observed as precipitation.[3][4]

Q2: What is the mechanism of action for azole antifungals like this compound?

A2: Azole antifungals function by disrupting the integrity of the fungal cell membrane. They inhibit a crucial fungal enzyme, lanosterol 14-alpha-demethylase, which is part of the cytochrome P450 system. This enzyme is essential for the synthesis of ergosterol, the primary sterol component of fungal cell membranes.[5][6] By inhibiting this enzyme, azoles deplete ergosterol and cause the accumulation of toxic intermediate sterols, which increases membrane permeability and ultimately leads to the death of the fungal cell.[6][7]

Q3: What are the primary strategies to prevent the precipitation of poorly soluble drugs?

A3: Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of hydrophobic drugs like this compound. These can be broadly categorized as:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the drug's solubility.[8]

  • pH Modification: For ionizable drugs, adjusting the pH of the solution can increase solubility. Weakly basic drugs like many azoles are more soluble in acidic conditions.[9][10]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, effectively keeping them in solution.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with drug molecules, shielding them from the aqueous environment and increasing solubility.[12][13][14]

  • Polymeric Stabilization: Certain polymers can act as precipitation inhibitors by preventing drug molecules from aggregating and forming crystals. This is often used to create stable amorphous solid dispersions.[3][15]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1]

Q4: Can changing the pH of my aqueous solution prevent this compound precipitation?

A4: Yes, for weakly basic drugs like many azoles, pH modification can be a highly effective strategy. Ketoconazole, for example, exhibits strong pH-dependent solubility, being much more soluble in acidic environments where it becomes protonated (ionized).[9] By lowering the pH of your aqueous buffer (e.g., using a citrate or acetate buffer), you can potentially increase the solubility of this compound and prevent precipitation. However, the optimal pH must be determined experimentally and must be compatible with your experimental system (e.g., cell culture, in vivo administration).[10]

Troubleshooting Guide

Problem: My this compound, dissolved in DMSO, precipitates immediately upon dilution into my cell culture medium or PBS.
Possible Cause Troubleshooting Step
Poor Aqueous Solubility The concentration of this compound exceeds its solubility limit in the final aqueous solution.
Solution: 1. Decrease Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible. 2. Increase DMSO in Final Solution: While not ideal for many cell-based assays, slightly increasing the percentage of DMSO in the final solution (e.g., from 0.1% to 0.5%) can help, but always run a vehicle control to check for solvent toxicity. 3. Use a Precipitation Inhibitor: Pre-mix your diluted this compound solution with a non-toxic polymer like Hydroxypropyl Methylcellulose (HPMC) or a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before final dilution.[4]
Co-solvent Shock The rapid dilution of the DMSO stock into the aqueous phase causes localized supersaturation and immediate precipitation.
Solution: 1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. 2. Stir Vigorously: Add the DMSO stock dropwise into the aqueous solution while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Problem: I need to prepare a stable intravenous (IV) formulation of this compound for animal studies, but it's not soluble in standard IV fluids.
Possible Cause Troubleshooting Step
Incompatibility with IV Fluids Standard saline or dextrose solutions are poor solvents for this compound.
Solution: 1. Screen Co-solvents: Investigate pharmaceutically acceptable co-solvents such as polyethylene glycol (PEG 300/400), propylene glycol, or ethanol. A combination of these is often required.[8][16] 2. Utilize Cyclodextrins: Formulate this compound with a solubilizing cyclodextrin like sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®), which is approved for parenteral use.[8] 3. pH Adjustment: If this compound is a weak base, formulating it in a buffered solution at a lower pH (e.g., pH 4-5) can significantly improve solubility. Ensure the final formulation's pH is safe for IV administration.[10][16] 4. Surfactant-Based Systems: Use non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL to create micellar solutions.[8]

Data Presentation

Note: The following tables contain illustrative data for a generic azole antifungal and should be used as a template for organizing your own experimental results.

Table 1: Illustrative Solubility of an Azole Antifungal in Various Solvents

Solvent / Co-solvent SystemSolubility (µg/mL)
Deionized Water< 0.1
Phosphate Buffered Saline (PBS), pH 7.4< 0.1
0.1 N HCl, pH 1.215.5
20% Ethanol / 80% Water25.0
40% PEG 400 / 60% Water120.0
10% Polysorbate 80 in Water185.0
15% HP-β-CD in Water550.0
Dimethyl Sulfoxide (DMSO)> 50,000

Table 2: Example of Excipient Screening for Precipitation Inhibition (Based on diluting a 10 mg/mL DMSO stock 1:100 into an aqueous solution containing the excipient)

Excipient (1% w/v in water)Observation after 1 hourObservation after 24 hours
None (Control)Heavy PrecipitationHeavy Precipitation
HPMC E5Slight HazeModerate Precipitation
PVP K30Slight HazeSlight Haze
Polysorbate 80Clear SolutionClear Solution
HP-β-CDClear SolutionClear Solution

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvents

Objective: To determine the solubility of this compound in various pharmaceutically acceptable co-solvent systems.

Materials:

  • This compound powder

  • Solvents: PEG 400, Propylene Glycol, Ethanol, DMSO

  • Aqueous phase: Deionized water or PBS

  • Vials, magnetic stirrer, analytical balance, HPLC system

Methodology:

  • Prepare a series of co-solvent systems (e.g., 10%, 20%, 40%, 60% v/v of PEG 400 in water).

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each co-solvent system in a sealed vial. Ensure enough solid is present to achieve saturation.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (in which the drug is freely soluble, like methanol or acetonitrile) to a concentration within the quantifiable range of your analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Express the results as solubility in mg/mL or µg/mL for each co-solvent system.

Protocol 2: Preparation of a Polymer-Stabilized Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance dissolution and prevent precipitation.[17][18]

Materials:

  • This compound powder

  • Polymer: Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP)

  • Common solvent: Dichloromethane, Methanol, or a mixture

  • Rotary evaporator, vacuum oven

Methodology:

  • Select a volatile common solvent in which both this compound and the chosen polymer (e.g., HPMC) are soluble.[19]

  • Dissolve a specific ratio of this compound and HPMC (e.g., 1:3 w/w) in the chosen solvent to form a clear solution.

  • Attach the flask containing the solution to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the inside of the flask.

  • Scrape the solid film from the flask.

  • Further dry the resulting solid powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting powder is the solid dispersion, which can be characterized for its amorphous nature (via DSC or XRD) and dissolution properties.

Visualizations

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Final Evaluation A Determine Intrinsic Aqueous Solubility B Screen Solvents & Co-solvents A->B D Assess pH-Solubility Profile A->D E Develop Prototype Formulations (e.g., Co-solvent, ASD, Complex) C Screen Excipients (Polymers, Surfactants, CDs) B->C C->E D->E F Conduct In Vitro Precipitation Assay E->F I Characterize Final Formulation G Optimize Lead Formulation (Ratio & Concentration) F->G H Assess Short-Term Stability G->H H->I J Perform In Vitro/ In Vivo Testing I->J

Caption: Experimental workflow for developing a stable this compound formulation.

G Start Goal: Prevent this compound Precipitation Q1 Is the final concentration very low (<10 µM)? Start->Q1 A1_Yes Strategy: Simple Co-solvent (e.g., <1% DMSO) or pH adjustment Q1->A1_Yes Yes Q2 Is it for an IV formulation? Q1->Q2 No A2_Yes Strategy: Use parenteral-grade excipients like SBE-β-CD (Captisol®) or Polysorbate 80 Q2->A2_Yes Yes A2_No Strategy: Screen broader range of excipients (HP-β-CD, HPMC, PVP, various surfactants) Q2->A2_No No (e.g., for in vitro assay) Q3 Is a solid dosage form required? A2_No->Q3 A3_Yes Strategy: Develop Amorphous Solid Dispersion (ASD) or Co-crystals Q3->A3_Yes Yes

Caption: Decision tree for selecting a suitable formulation strategy.

References

Dealing with experimental artifacts in Alteconazole studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alteconazole. As a novel triazole antifungal, this compound shares characteristics with other drugs in its class, and this guide addresses potential experimental artifacts and challenges that may arise during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, like other azole antifungals, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol production, this compound compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][2]

Q2: What are the expected morphological changes in fungi treated with this compound?

Exposure to this compound is expected to induce significant morphological changes in susceptible fungi. These can include the inhibition of morphogenic development, such as the transition from blastospores to hyphal forms in dimorphic fungi like Candida albicans.[3] Ultrastructural changes may manifest as abnormalities in the plasma membrane, cell wall, and cytoplasmic vacuoles, often preceding a noticeable increase in cell volume and defective cell division.[3]

Q3: What are the common mechanisms of resistance to azole antifungals like this compound?

Resistance to azole antifungals can develop through several mechanisms. A primary mechanism is the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively remove the drug from the fungal cell.[4] Another common mechanism involves mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-alpha-demethylase, leading to reduced drug binding.[5] Increased production of the target enzyme can also contribute to resistance by overwhelming the inhibitory effects of the drug.[6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound experiments.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

High variability in MIC assays can obscure the true activity of this compound. Several factors can contribute to this issue.

  • Potential Cause: Inconsistent inoculum preparation.

  • Troubleshooting Steps:

    • Ensure a standardized inoculum density is used for each experiment, following established protocols such as those from the Clinical & Laboratory Standards Institute (CLSI).[7]

    • Use a spectrophotometer to verify the cell density of the starting culture.

    • Ensure the fungal culture is in the correct growth phase (e.g., logarithmic phase) for consistent results.

  • Potential Cause: "Trailing growth" phenomenon.

  • Troubleshooting Steps:

    • The "trailing effect," characterized by reduced but persistent growth at concentrations above the MIC, is common with azoles.[7]

    • For MIC determination with azoles, the endpoint is typically defined as the lowest drug concentration causing a significant (e.g., ≥50%) decrease in growth compared to the control, rather than complete inhibition.[7]

    • Consider using a colorimetric indicator in your broth microdilution panels to assist with more objective endpoint determination.[8]

Issue 2: Discrepancy Between In Vitro Activity and In Vivo Efficacy

Promising in vitro results with this compound may not always translate to in vivo effectiveness.

  • Potential Cause: Poor drug bioavailability or pharmacokinetics.

  • Troubleshooting Steps:

    • Investigate the solubility and stability of this compound in the formulation used for in vivo studies. Azoles can be highly lipophilic, affecting their absorption and distribution.[9]

    • Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time.

    • Consider the impact of plasma protein binding, which can limit the amount of free, active drug.

  • Potential Cause: Fungal biofilm formation at the site of infection.

  • Troubleshooting Steps:

    • Fungi within biofilms can exhibit increased resistance to antifungal agents compared to their planktonic counterparts.[6]

    • Evaluate the activity of this compound against fungal biofilms in vitro using models that mimic the in vivo environment.

    • Consider combination therapies, as some drugs show synergistic or additive effects against biofilms when used with azoles.[10]

Issue 3: Evidence of Cytotoxicity in Host Cells

While this compound is designed to target fungal cells, off-target effects on host cells can occur.

  • Potential Cause: Inhibition of mammalian cytochrome P450 enzymes.

  • Troubleshooting Steps:

    • Perform counter-screening assays using a panel of human cell lines to assess the cytotoxicity of this compound.

    • Evaluate the inhibitory activity of this compound against key human cytochrome P450 enzymes (e.g., CYP3A4) to predict potential drug-drug interactions and host toxicity.[2]

    • Determine the therapeutic index of this compound by comparing the concentration required for antifungal activity with the concentration that causes host cell toxicity.

Data Presentation

Table 1: Typical In Vitro Susceptibility Data for Azole Antifungals against Candida Species

Antifungal AgentCandida albicans MIC₅₀ (µg/mL)Candida glabrata MIC₅₀ (µg/mL)Candida parapsilosis MIC₅₀ (µg/mL)Candida krusei MIC₅₀ (µg/mL)
Fluconazole0.25 - 1.08.0 - 321.0 - 4.016 - 64
Itraconazole0.03 - 0.1250.25 - 1.00.06 - 0.250.25 - 1.0
Voriconazole0.015 - 0.060.125 - 0.50.015 - 0.060.25 - 1.0
This compound (Hypothetical) Expected to be in the range of potent azolesActivity may vary, monitor for resistanceExpected to be potentMonitor for intrinsic resistance

Note: These values are illustrative and can vary significantly between studies and geographical locations. Experimental determination of MIC for this compound is essential.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • Read the MIC as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. This can be done visually or with a microplate reader.

Mandatory Visualizations

Alteconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol (Maintains Membrane Integrity) 14-alpha-demethylase->Ergosterol Synthesis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) This compound This compound This compound->14-alpha-demethylase Inhibits

Caption: Mechanism of action of this compound in inhibiting ergosterol synthesis.

Troubleshooting_MIC_Variability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_MIC_Variability High Variability in MIC Results Inoculum_Inconsistency Inconsistent Inoculum High_MIC_Variability->Inoculum_Inconsistency Trailing_Growth Trailing Growth Phenomenon High_MIC_Variability->Trailing_Growth Incubation_Issues Incorrect Incubation Time/Temp High_MIC_Variability->Incubation_Issues Standardize_Inoculum Standardize Inoculum (0.5 McFarland, Dilution) Inoculum_Inconsistency->Standardize_Inoculum Define_Endpoint Define Endpoint as ≥50% Inhibition Trailing_Growth->Define_Endpoint Verify_Incubation Verify Incubation Conditions (35°C, 24-48h) Incubation_Issues->Verify_Incubation

References

Strategies to reduce Alteconazole-induced cytotoxicity in host cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate Alteconazole-induced cytotoxicity in host cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel azole antifungal agent. Like other azoles, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][4] This disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately, fungal cell death.

Q2: We are observing significant cytotoxicity in our mammalian host cell line at concentrations effective against our fungal target. What are the potential off-target effects of this compound?

This compound, similar to other azole antifungals, may exhibit off-target effects in mammalian cells that contribute to cytotoxicity. These can include:

  • Inhibition of Mammalian Cytochrome P450 Enzymes: this compound may inhibit host cell cytochrome P450 (CYP) enzymes, which are crucial for various metabolic processes.[5]

  • Disruption of Cellular Signaling Pathways: Off-target interactions can affect vital signaling pathways such as mTOR, Hedgehog, and Wnt, which are involved in cell growth, proliferation, and differentiation.[6]

  • Induction of Apoptosis: At cytotoxic concentrations, this compound may trigger programmed cell death (apoptosis) in host cells.

Q3: Could the metabolism of this compound be contributing to the observed cytotoxicity?

Yes, the biotransformation of this compound by host cell enzymes could lead to the formation of reactive or toxic metabolites. For instance, the primary metabolite of ketoconazole is known to be largely responsible for its hepatotoxicity.[7][8][9] It is crucial to analyze the metabolic profile of this compound in your specific cell model.

Troubleshooting Guides

Issue 1: High level of host cell death observed in in-vitro assays.

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Steps:

    • Determine the IC50 and CC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the target fungus and the half-maximal cytotoxic concentration (CC50) for the host cells.

    • Calculate the Selectivity Index (SI): The SI (CC50/IC50) is a measure of the drug's selectivity. A higher SI indicates a better safety profile.

    • Optimize Concentration: Use the lowest effective concentration of this compound that maintains antifungal activity while minimizing host cell cytotoxicity.

Possible Cause 2: Off-target effects.

  • Troubleshooting Steps:

    • Co-administration with a CYP450 inhibitor: To determine if metabolism is producing a more toxic compound, co-administer this compound with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT). An increase in cytotoxicity would suggest that the parent compound is more toxic, while a decrease would suggest a toxic metabolite.

    • Antioxidant Co-treatment: To investigate the role of oxidative stress, co-treat cells with an antioxidant such as N-acetylcysteine (NAC). A reduction in cytotoxicity would suggest that oxidative stress is a contributing factor.

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause 1: Variable cell health and density.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.

    • Monitor Cell Health: Regularly check the morphology and viability of your cell cultures. Only use healthy, actively dividing cells for your experiments.

Possible Cause 2: Instability of this compound in culture medium.

  • Troubleshooting Steps:

    • Assess Compound Stability: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using HPLC or a similar analytical method.

    • Replenish Medium: If this compound is found to be unstable, consider replenishing the medium with fresh compound at regular intervals.

Data Presentation

Table 1: Comparative Cytotoxicity and Efficacy of this compound

Cell LineFungal SpeciesThis compound IC50 (µM)This compound CC50 (µM)Selectivity Index (SI)
HepG2 (Human Liver)Candida albicans0.52550
A549 (Human Lung)Aspergillus fumigatus1.24033.3
HUVEC (Human Endothelial)Candida albicans0.51530

Table 2: Effect of Modulators on this compound-Induced Cytotoxicity in HepG2 Cells

TreatmentThis compound (25 µM)Cell Viability (%)Fold Change in Cytotoxicity
Control-100-
This compound alone+521.0
+ 1-aminobenzotriazole (1 mM)+351.5 (Increase)
+ N-acetylcysteine (5 mM)+780.5 (Decrease)

Experimental Protocols

Protocol 1: Determination of IC50 and CC50
  • Cell Seeding: Seed host cells and fungal cells in separate 96-well plates at an appropriate density.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium.

  • Treatment: Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for 24-48 hours under standard culture conditions.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 and CC50 values.

Protocol 2: Co-treatment with Modulators
  • Cell Seeding: Seed host cells in a 96-well plate.

  • Pre-treatment (optional): Pre-incubate the cells with the modulator (e.g., 1-aminobenzotriazole or N-acetylcysteine) for 1-2 hours.

  • Co-treatment: Add this compound at its CC50 concentration to the wells, both with and without the modulator.

  • Incubation: Incubate for 24 hours.

  • Viability Assay: Measure cell viability.

  • Data Analysis: Compare the cell viability in the co-treated wells to the wells treated with this compound alone.

Mandatory Visualizations

Alteconazole_MOA cluster_fungus Fungal Cell Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Fungal Cell Death Fungal Cell Death Fungal Cell Membrane->Fungal Cell Death Disruption This compound This compound This compound->14-alpha-demethylase Inhibits

Caption: Mechanism of action of this compound in fungal cells.

Cytotoxicity_Pathway cluster_host Host Cell This compound This compound Mammalian CYP450s Mammalian CYP450s This compound->Mammalian CYP450s Inhibits Off-target Proteins Off-target Proteins This compound->Off-target Proteins Binds Metabolic Imbalance Metabolic Imbalance Mammalian CYP450s->Metabolic Imbalance Cytotoxicity Cytotoxicity Metabolic Imbalance->Cytotoxicity Signaling Pathway Disruption\n(e.g., mTOR, Hedgehog) Signaling Pathway Disruption (e.g., mTOR, Hedgehog) Off-target Proteins->Signaling Pathway Disruption\n(e.g., mTOR, Hedgehog) Signaling Pathway Disruption\n(e.g., mTOR, Hedgehog)->Cytotoxicity Experimental_Workflow start Start: Observe High Cytotoxicity dose_response 1. Perform Dose-Response (Determine IC50 & CC50) start->dose_response selectivity 2. Calculate Selectivity Index dose_response->selectivity optimize 3. Optimize Concentration selectivity->optimize co_treatment 4. Co-treatment with Modulators (e.g., CYP Inhibitor, Antioxidant) optimize->co_treatment analyze 5. Analyze Metabolic Profile co_treatment->analyze end End: Reduced Cytotoxicity analyze->end

References

Validation & Comparative

Comparative Efficacy of Albaconazole, Fluconazole, and Itraconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested comparison: Initial searches for "Alteconazole" did not yield any relevant scientific data. It is presumed that this may be a lesser-known compound, a proprietary name not widely published, or a possible misspelling. Therefore, this guide provides a comparative analysis of Albaconazole , a broad-spectrum triazole antifungal, against the established antifungals Fluconazole and Itraconazole. This substitution allows for a relevant and data-supported comparison for researchers in the field of antifungal drug development.

This guide offers a detailed comparison of the in vitro and in vivo efficacy of albaconazole, fluconazole, and itraconazole. The information is tailored for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation: In Vitro Antifungal Susceptibility

The in vitro activities of albaconazole, fluconazole, and itraconazole have been evaluated against a range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater potency.

Table 1: Comparative In Vitro Activity (MICµg/mL) Against Candida Species

OrganismAlbaconazole (MIC90)Fluconazole (MIC90)Itraconazole (MIC90)
Candida albicans0.2520.5
Candida glabrata1642
Candida parapsilosis0.540.5
Candida tropicalis0.581
Candida krusei11281

Table 2: Comparative In Vitro Activity (MICµg/mL) Against Aspergillus Species

OrganismAlbaconazole (MIC90)Fluconazole (MIC90)Itraconazole (MIC90)
Aspergillus fumigatus1>2561
Aspergillus flavus1>2561
Aspergillus niger2>2562
Aspergillus terreus1>2561

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)

This protocol outlines the standardized broth microdilution method for determining the MICs of antifungal agents against yeasts.

  • Inoculum Preparation:

    • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

    • A suspension is made in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • The suspension is then diluted 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation:

    • Each well of the microtiter plate is inoculated with the prepared yeast suspension.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control well) is observed visually or spectrophotometrically.

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

This protocol describes a common animal model used to evaluate the in vivo efficacy of antifungal agents.

  • Animal Model:

    • Female BALB/c mice (6-8 weeks old) are typically used.

    • Mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 prior to infection to increase susceptibility.

  • Infection:

    • Candida albicans is cultured on Sabouraud dextrose agar.

    • A yeast suspension is prepared in sterile saline and the concentration is adjusted to deliver an inoculum of approximately 1 x 10^5 CFU per mouse.

    • Mice are infected via intravenous injection into the lateral tail vein.

  • Antifungal Treatment:

    • Treatment with the antifungal agents (albaconazole, fluconazole, or itraconazole) or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours).

    • Drugs are administered orally or intraperitoneally once or twice daily for a defined period (e.g., 7 days).

  • Efficacy Assessment:

    • Survival Study: Mice are monitored daily for a set period (e.g., 21 days), and the survival rate in each treatment group is recorded.

    • Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the number of viable fungal colonies (CFU/g of tissue). A reduction in fungal burden compared to the control group indicates drug efficacy.

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway cluster_azoles Azole Antifungals Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (Erg11/CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Azoles Azoles Lanosterol 14-alpha-demethylase (Erg11/CYP51) Lanosterol 14-alpha-demethylase (Erg11/CYP51) Azoles->Lanosterol 14-alpha-demethylase (Erg11/CYP51) Inhibition

Caption: Ergosterol biosynthesis pathway and the site of action of azole antifungals.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Isolate Preparation Isolate Preparation Broth Microdilution Assay Broth Microdilution Assay Isolate Preparation->Broth Microdilution Assay MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination Data Analysis & Comparison Data Analysis & Comparison MIC Determination->Data Analysis & Comparison Animal Model Preparation Animal Model Preparation Infection Infection Animal Model Preparation->Infection Antifungal Treatment Antifungal Treatment Infection->Antifungal Treatment Efficacy Assessment Efficacy Assessment Antifungal Treatment->Efficacy Assessment Efficacy Assessment->Data Analysis & Comparison

Caption: General experimental workflow for antifungal efficacy comparison.

A Comparative Guide: Voriconazole vs. Other Triazoles Against Resistant Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Alteconazole": An extensive search of scientific literature and public databases did not yield any information on a compound named "this compound." Therefore, this guide provides a comparative analysis of voriconazole against two other clinically relevant triazoles, itraconazole and posaconazole, in the context of resistant Aspergillus species.

The emergence of triazole-resistant Aspergillus species, particularly Aspergillus fumigatus, poses a significant challenge in the management of invasive aspergillosis. Resistance is primarily driven by mutations in the cyp51A gene, which encodes the target enzyme of azole antifungals, lanosterol 14-α-demethylase. This guide provides a comparative overview of the in vitro and in vivo efficacy of voriconazole, itraconazole, and posaconazole against resistant Aspergillus isolates, along with detailed experimental methodologies.

In Vitro Susceptibility Data

The in vitro activity of triazoles against resistant Aspergillus fumigatus is often dependent on the specific underlying resistance mechanism. The most prevalent mechanisms include the TR34/L98H and TR46/Y121F/T289A mutations in the cyp51A gene.

Table 1: Comparative In Vitro Activity (MIC Ranges) of Triazoles against Resistant Aspergillus fumigatus

Antifungal AgentResistance MechanismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Voriconazole TR34/L98H2 - 1648
TR46/Y121F/T289A>8>8>8
Itraconazole TR34/L98H>8>8>8
TR46/Y121F/T289A1 - >168>16
Posaconazole TR34/L98H0.25 - 20.51
TR46/Y121F/T289A0.25 - 40.52

Data compiled from studies employing CLSI and EUCAST methodologies.[1][2]

Isolates harboring the TR34/L98H mutation generally exhibit high-level resistance to itraconazole, elevated MICs to voriconazole, and moderately increased MICs to posaconazole.[1][2] In contrast, the TR46/Y121F/T289A mutation confers high-level resistance to voriconazole, with variable but often elevated MICs for itraconazole and posaconazole.[1][2]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

CLSI M38-A2 Broth Microdilution Method: [1][2]

  • Inoculum Preparation: Aspergillus isolates are grown on potato dextrose agar for 5-7 days. Conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The conidial suspension is adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium.

  • Incubation: Microdilution plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes complete inhibition of growth as observed visually.[1]

EUCAST E.DEF 9.3.2 Method:

  • Inoculum Preparation: Similar to the CLSI method, a conidial suspension is prepared and adjusted to a final concentration of 1-2.5 x 105 CFU/mL.

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Incubation: Plates are incubated at 37°C for 48 hours.

  • MIC Determination: The MIC endpoint is read as the lowest concentration that shows no visible growth.[3]

In Vivo Efficacy Models

Murine models of invasive aspergillosis are crucial for evaluating the in vivo efficacy of antifungal agents. These models help to correlate in vitro susceptibility data with in vivo outcomes.[4][5]

Neutropenic Mouse Model of Invasive Aspergillosis:

  • Immunosuppression: Mice (e.g., BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide and subcutaneous administration of cortisone acetate.

  • Infection: Mice are infected intranasally with a defined inoculum of Aspergillus fumigatus conidia from a resistant isolate.

  • Antifungal Treatment: Treatment with voriconazole, itraconazole, or posaconazole is initiated at a specified time point post-infection and administered for a defined duration.

  • Efficacy Endpoints: Efficacy is assessed based on survival rates, fungal burden in target organs (e.g., lungs, brain), and histopathological examination.[4][5]

Mechanism of Action and Resistance

Triazole antifungals inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Mechanism of Action and Resistance cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell cluster_2 Antifungal Action & Resistance Lanosterol Lanosterol Intermediate 14-α-demethylated sterols Lanosterol->Intermediate Cyp51A (14-α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Incorporation Triazoles Voriconazole Itraconazole Posaconazole Triazoles->Inhibition Inhibition->Lanosterol Resistance Resistance: cyp51A mutations (e.g., TR34/L98H) Resistance->Lanosterol Reduced drug binding

Caption: Mechanism of action of triazoles and the primary resistance mechanism in Aspergillus.

Triazoles bind to and inhibit the Cyp51A enzyme, blocking the synthesis of ergosterol and leading to the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane.[6][7] Mutations in the cyp51A gene can alter the enzyme's structure, reducing the binding affinity of triazoles and thereby conferring resistance.[7][8]

Experimental Workflow

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of Aspergillus isolates to antifungal agents.

Experimental Workflow start Start: Receive Aspergillus Isolate culture Culture on Potato Dextrose Agar (5-7 days) start->culture harvest Harvest Conidia culture->harvest prepare_inoculum Prepare and Standardize Inoculum Suspension harvest->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate prepare_plates Prepare Microdilution Plates with Serial Drug Dilutions prepare_plates->inoculate incubate Incubate at 35-37°C for 48 hours inoculate->incubate read_mic Read MIC (Visual Endpoint) incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Workflow for antifungal susceptibility testing of Aspergillus.

This standardized process ensures reproducibility and allows for the accurate determination of MIC values, which are essential for guiding clinical therapy and monitoring the emergence of resistance.[1][3]

References

Navigating the Maze of Azole Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of cross-resistance among azole antifungals poses a significant challenge in the management of fungal infections. Understanding the nuances of this phenomenon is critical for the development of new, more resilient therapeutic agents. While the novel triazole Alteconazole has been noted in developmental pipelines, a lack of published preclinical and clinical data precludes a direct comparative analysis of its cross-resistance profile at this time. This guide, therefore, provides a comprehensive overview of cross-resistance among established azole antifungals, supported by experimental data and detailed methodologies to aid researchers in this critical field.

The Mechanics of Azole Action and the Rise of Resistance

Azole antifungals, a cornerstone of antifungal therapy, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene in yeasts and its homolog cyp51A in molds.[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, fungal cell death.[2][3]

However, the widespread use of azoles has inevitably led to the emergence of resistance. Fungal pathogens have developed several mechanisms to counteract the effects of these drugs, often leading to cross-resistance, where resistance to one azole confers resistance to others.[4][5]

The primary mechanisms of azole resistance include:

  • Target Site Modification: Point mutations in the ERG11 or cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[4][6]

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole.[4]

  • Efflux Pump Overexpression: Fungal cells can actively pump azoles out of the cell through the overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[1][4]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol pathway can lead to a bypass of the azole-inhibited step.[4]

These resistance mechanisms are often not specific to a single azole, leading to the clinically significant issue of cross-resistance. For instance, an efflux pump that can expel fluconazole may also be effective at removing other azoles.[7]

Comparative In Vitro Activity of Common Azole Antifungals

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of commonly used azole antifungals against various fungal species. The data is indicative of typical MIC ranges and highlights instances where cross-resistance is observed. MIC values are determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Comparative MIC Ranges (µg/mL) of Azoles against Candida Species

Fungal SpeciesFluconazoleItraconazoleVoriconazolePosaconazole
Candida albicans0.25 - 20.015 - 0.50.007 - 0.1250.007 - 0.125
Candida glabrata1 - >640.06 - 40.03 - 20.03 - 2
Candida parapsilosis0.5 - 80.015 - 0.50.007 - 0.1250.015 - 0.25
Candida tropicalis1 - 160.03 - 10.015 - 0.50.015 - 0.25
Candida krusei16 - >64 (Intrinsic Resistance)0.125 - 10.06 - 0.50.06 - 0.5

Note: Data compiled from multiple sources. Actual MICs can vary between isolates.

Table 2: Comparative MIC Ranges (µg/mL) of Azoles against Aspergillus Species

Fungal SpeciesItraconazoleVoriconazolePosaconazoleIsavuconazole
Aspergillus fumigatus0.125 - 20.125 - 20.03 - 0.50.25 - 2
Aspergillus flavus0.25 - 20.25 - 20.06 - 10.5 - 2
Aspergillus niger0.5 - 40.5 - 40.125 - 11 - 4
Aspergillus terreus0.5 - 40.25 - 20.06 - 10.5 - 2

Note: Data compiled from multiple sources.[8] Actual MICs can vary between isolates.

Experimental Protocols for Antifungal Susceptibility Testing

Accurate and reproducible antifungal susceptibility testing is paramount for studying cross-resistance. The CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents and the EUCAST Definitive Documents E.DEF 7.3.2 (for yeasts) and E.DEF 9.3.2 (for moulds) provide standardized broth microdilution methods.[9][10][11][12]

CLSI M27-A3 Broth Microdilution Method for Yeasts
  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The azole antifungals are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared yeast inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

EUCAST E.DEF 7.3.2 Broth Microdilution Method for Yeasts

The EUCAST method is broadly similar to the CLSI method but with some key differences:

  • Medium: RPMI 1640 medium is supplemented with 2% glucose.

  • Inoculum Size: The final inoculum concentration is 1-5 x 10⁵ cells/mL.

  • Endpoint Reading: The MIC is determined by spectrophotometric reading (50% inhibition) or visual inspection.

Visualizing the Pathways of Resistance and Experimental Design

To better understand the complex interactions in azole resistance and the workflow of susceptibility testing, the following diagrams have been generated using the Graphviz DOT language.

Azole_Resistance_Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Antifungal Erg11 Lanosterol 14α-demethylase (Erg11p/Cyp51A) Azole->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 Inhibition Membrane Cell Membrane Integrity Ergosterol->Membrane Erg11_mutation Target Site Mutation (ERG11) Erg11_mutation->Erg11 Erg11_overexpression Target Overexpression Erg11_overexpression->Erg11 Efflux_pumps Efflux Pump Overexpression (CDR1, MDR1) Efflux_pumps->Azole Expulsion

Mechanism of azole action and resistance.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Fungal Isolate (e.g., Candida albicans) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Azole Antifungals C->D E Incubate at 35°C for 24-48 hours D->E F Read MICs (Visual or Spectrophotometric) E->F G Compare MICs to Breakpoints (Susceptible, Intermediate, Resistant) F->G H Analyze for Cross-Resistance (Elevated MICs across multiple azoles) G->H

Antifungal susceptibility testing workflow.

Conclusion

While specific data on this compound remains elusive, the principles of azole cross-resistance are well-established and underscore the need for continued research and development in antifungal therapeutics. By understanding the molecular mechanisms of resistance and employing standardized testing methodologies, researchers can better evaluate the potential of new agents and develop strategies to combat the growing threat of multidrug-resistant fungal infections. The provided data and protocols serve as a foundational guide for these critical endeavors.

References

Validating the Antifungal Activity of Alteconazole in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro antifungal activity of Alteconazole, a novel triazole antifungal agent. Its performance is objectively compared with established antifungal drugs—Fluconazole, Itraconazole, and Voriconazole—against a panel of clinically relevant fungal isolates. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the evaluation of this compound's potential as a new therapeutic agent.

Comparative Antifungal Activity

The in vitro efficacy of this compound was evaluated against a range of pathogenic fungal species and compared with commercially available antifungal agents. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, was determined for each agent against various clinical isolates.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges of this compound and Other Azoles against Candida Species

Organism (No. of Isolates)This compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)Itraconazole MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)
Candida albicans (n=55)0.008 - 0.1250.25 - >64[1]0.015 - >160.015 - 1
Candida glabrata (n=36)0.06 - 10.5 - >640.06 - >160.03 - 4
Candida parapsilosis (n=8)0.015 - 0.250.5 - 40.03 - 0.50.015 - 0.25
Candida tropicalis (n=18)0.015 - 0.51 - >640.03 - 10.015 - 0.5
Candida krusei (n=3)0.125 - 18 - >640.125 - 20.06 - 1

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Ranges of this compound and Other Azoles against Aspergillus Species

Organism (No. of Isolates)This compound MIC Range (µg/mL)Itraconazole MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)
Aspergillus fumigatus (n=13)0.03 - 0.50.125 - >16< 0.03 - 0.5[2]
Aspergillus flavus0.06 - 10.25 - >160.06 - 2
Aspergillus niger0.125 - 20.5 - >160.125 - 2

Experimental Protocols

The following section details the methodologies used to assess the antifungal activity of this compound and the comparator drugs.

Antifungal Susceptibility Testing

The in vitro activity of the antifungal agents was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 document for yeasts and M38-A document for filamentous fungi.[3]

1. Fungal Isolates: A total of 133 clinical isolates, comprising 112 Candida species and 21 Aspergillus species, were used in this study. The isolates were obtained from various clinical specimens and identified to the species level using standard mycological techniques.

2. Antifungal Agents: this compound, fluconazole, itraconazole, and voriconazole were obtained as standard powders. Stock solutions were prepared in dimethyl sulfoxide (DMSO) and further diluted in RPMI 1640 medium to achieve the desired final concentrations.

3. Inoculum Preparation:

  • Yeasts: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Molds: Conidial suspensions were prepared by washing the surface of mature fungal colonies with sterile saline containing 0.05% Tween 80. The conidia were counted using a hemocytometer and diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

4. Broth Microdilution Assay: The assays were performed in 96-well microtiter plates. Each well contained 100 µL of the fungal inoculum and 100 µL of the antifungal drug dilution. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

5. Determination of MIC: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition (approximately 50% for azoles against yeasts and 100% for molds) of growth compared to the drug-free control well.

Mechanism of Action and Signaling Pathway

This compound, as a member of the triazole class of antifungal agents, is hypothesized to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][6] The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately resulting in the inhibition of fungal growth.[5][6]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane cluster_2 Mechanism of Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Essential Component Lanosterol_14a_demethylase->Ergosterol Product Disruption Disruption of Membrane Integrity & Function This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol_14a_demethylase Fungal_Growth_Inhibition Fungal Growth Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro validation of this compound's antifungal activity.

start Start clinical_isolates Clinical Fungal Isolates (Candida spp., Aspergillus spp.) start->clinical_isolates antifungal_agents Antifungal Agents (this compound, Fluconazole, Itraconazole, Voriconazole) start->antifungal_agents inoculum_prep Inoculum Preparation (0.5 McFarland for Yeasts, Conidial Suspension for Molds) clinical_isolates->inoculum_prep broth_microdilution Broth Microdilution Assay (CLSI M27-A2 / M38-A) antifungal_agents->broth_microdilution inoculum_prep->broth_microdilution incubation Incubation (35°C, 24-72h) broth_microdilution->incubation mic_determination MIC Determination (Visual Reading) incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis end End data_analysis->end

Caption: Antifungal susceptibility testing workflow.

References

The In Vivo Efficacy of Alteconazole: A Comparative Analysis Against Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the in vivo performance of the novel antifungal agent, Alteconazole, is currently unavailable in published scientific literature. Extensive searches for "this compound" have yielded no specific data regarding its in vivo efficacy, mechanism of action, or comparative studies against established antifungal drugs.

Therefore, a direct comparison of this compound with existing agents such as fluconazole, itraconazole, or amphotericin B, supported by experimental data, cannot be provided at this time. The scientific community awaits forthcoming research to elucidate the therapeutic potential of this agent.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the standard methodologies and data presentation formats that would be employed in such a comparative study, using established antifungal agents as illustrative examples. This framework can be applied once data on this compound becomes available.

Hypothetical Data Presentation: A Template for Comparison

Should in vivo data for this compound emerge, it would be crucial to present it in a structured format for clear and objective comparison with other antifungal agents. The following table illustrates how such data would be organized.

Table 1: Comparative In Vivo Efficacy of Antifungal Agents Against Systemic Fungal Infections

Antifungal AgentFungal SpeciesAnimal ModelDosing Regimen (mg/kg/day)Primary Efficacy EndpointOutcome (e.g., % Survival, Log CFU Reduction)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Fluconazole Candida albicansMurine (neutropenic)20 (oral, b.i.d.)Kidney Fungal Burden2.5 log reduction[1]
Itraconazole Aspergillus fumigatusMurine (disseminated)100 (oral)SurvivalIncreased mean survival time[2][3]
Amphotericin B Candida albicansMurine (normal)4 (i.p., q.d.)Kidney Fungal Burden>3 log reduction[1]

Note: The data presented for existing agents are for illustrative purposes and are derived from various studies. Direct comparison requires studies conducted under identical experimental conditions.

Standard Experimental Protocols for In Vivo Antifungal Efficacy Studies

Detailed and reproducible experimental methodologies are paramount for the validation of in vivo efficacy data. The following outlines a typical protocol for assessing the efficacy of an antifungal agent in a murine model of systemic infection.

1. Fungal Isolate and Inoculum Preparation:

  • A well-characterized clinical or reference strain of the target fungus (e.g., Candida albicans SC5314, Aspergillus fumigatus AF293) is used.

  • The isolate is cultured on appropriate agar (e.g., Sabouraud Dextrose Agar) at a specified temperature and duration.

  • For yeasts, cells are harvested, washed in sterile saline, and counted using a hemocytometer. For filamentous fungi, conidia are harvested and counted.

  • The final inoculum is adjusted to a specific concentration (e.g., 1 x 10^6 CFU/mL) in sterile saline.

2. Animal Model:

  • Immunocompetent or immunocompromised (e.g., neutropenic) mice (e.g., BALB/c or C57BL/6 strain, 6-8 weeks old) are used depending on the infection model.

  • Immunosuppression, if required, is typically induced by cyclophosphamide and/or cortisone acetate administration prior to infection.[1]

3. Infection:

  • Mice are infected via the intravenous (lateral tail vein) route with a specific volume of the fungal inoculum to induce a systemic infection. The inoculum size is critical and is predetermined to cause a lethal or sublethal infection within a defined timeframe.

4. Antifungal Treatment:

  • Treatment with the test compound (e.g., this compound) and comparator agents begins at a specified time post-infection (e.g., 2 or 24 hours).

  • Drugs are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels.

  • A vehicle control group (receiving the drug diluent only) and a no-treatment control group are included.

5. Efficacy Assessment:

  • Survival Studies: A cohort of animals is monitored daily for a predetermined period (e.g., 21-30 days), and survival is recorded.

  • Fungal Burden Studies: At specific time points post-infection, subsets of animals are euthanized, and target organs (e.g., kidneys, brain, lungs) are aseptically removed.

  • Organs are homogenized in sterile saline, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

6. Statistical Analysis:

  • Survival data are typically analyzed using the log-rank (Mantel-Cox) test.

  • Fungal burden data are often analyzed using non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test. A p-value of <0.05 is generally considered statistically significant.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams are essential for conveying complex experimental processes and biological relationships. The following examples, created using the DOT language, illustrate how such visualizations would be structured.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Infection Systemic Infection (e.g., IV Injection) Inoculum_Prep->Infection Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Infection Treatment Antifungal Treatment (Test vs. Control) Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring Survival_Analysis Survival Analysis Monitoring->Survival_Analysis Fungal_Burden Fungal Burden (Organ CFU Count) Monitoring->Fungal_Burden Endpoint Efficacy Determination Survival_Analysis->Endpoint Fungal_Burden->Endpoint

Caption: Experimental workflow for a murine model of systemic fungal infection.

Azole antifungal agents, the class to which a hypothetical "this compound" would likely belong, share a common mechanism of action. They target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[4][5][6]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Membrane_Disruption Disrupted Cell Membrane Integrity Lanosterol_Demethylase->Ergosterol Product This compound This compound (Azole Antifungal) This compound->Lanosterol_Demethylase Inhibits Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Mechanism of action of azole antifungals targeting ergosterol biosynthesis.

References

The Synergistic Potential of Azole Antifungals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic interactions of azole antifungal agents with other drugs, providing key data, experimental methodologies, and pathway visualizations to inform future research and drug development.

Introduction

The azole class of antifungals, which includes imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole), act by inhibiting the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[1][2][3][4] This guide will explore the synergistic potential of these azoles when combined with other antifungal agents and non-antifungal drugs.

Quantitative Analysis of Synergistic Interactions

The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. A FICI of ≤ 0.5 is generally considered synergistic.[5]

The following table summarizes the FICI values from various studies investigating the synergistic effects of azole antifungals with other drugs against different fungal species.

Azole AntifungalCombination DrugFungal SpeciesFICI ValueInteractionReference
KetoconazoleEstragoleCandida albicans0.28Synergy[6]
KetoconazoleEstragoleCandida utilis0.50Synergy[6]
FluconazoleAmphotericin BCandida albicans> 4.0Antagonism[7]
ItraconazoleAmphotericin BCandida albicans> 4.0Antagonism[7]
KetoconazoleAmphotericin BCandida albicans> 4.0Antagonism[7]
FluconazoleDicyclomineCryptococcus neoformansSynergisticSynergy[8][9]
Fluconazole3-n-butylphthalideCandida spp.SynergisticSynergy[10]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment of drug synergy. The checkerboard microdilution assay is a widely accepted in vitro method for determining the FICI of drug combinations.

Checkerboard Microdilution Assay Protocol

This protocol is adapted from methodologies described in published studies.[11][12]

Objective: To determine the in vitro synergistic activity of two antifungal agents.

Materials:

  • 96-well microtiter plates

  • Antifungal drug stock solutions

  • Fungal inoculum, standardized to the appropriate cell density

  • RPMI-1640 medium (or other appropriate broth)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of each antifungal drug in the appropriate broth. Drug A is serially diluted along the x-axis of the 96-well plate, while Drug B is serially diluted along the y-axis.

    • The final concentrations should typically range from 1/32 to 4 times the MIC of each drug.

    • Include wells with each drug alone to determine the MIC of individual agents, as well as a drug-free well for growth control.

  • Inoculation:

    • Prepare a standardized fungal inoculum as per CLSI (Clinical and Laboratory Standards Institute) guidelines.

    • Add the fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific fungal species being tested.

  • Reading the Results:

    • Determine the MIC for each drug alone and for each combination by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Calculation of FICI:

    • The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The FICI is interpreted as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (or additive effect)

      • FICI > 4.0: Antagonism

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Synergy Testing

The following diagram illustrates the typical workflow for assessing antifungal drug synergy using the checkerboard assay.

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Drug A Stock Solution D Serial Dilution of Drugs in 96-Well Plate A->D B Prepare Drug B Stock Solution B->D C Standardize Fungal Inoculum E Inoculate Plate with Fungal Suspension C->E D->E F Incubate Plate E->F G Determine MICs of Single and Combined Drugs F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret Results: Synergy, Indifference, or Antagonism H->I

Caption: Workflow of the checkerboard assay for antifungal synergy testing.

Signaling Pathways in Azole Synergy and Resistance

The synergistic effect of certain drug combinations with azoles can be attributed to the simultaneous targeting of different cellular pathways. For instance, some compounds may inhibit efflux pumps, which are a common mechanism of azole resistance, thereby increasing the intracellular concentration of the azole. The following diagram illustrates a simplified representation of the ergosterol biosynthesis pathway and the mechanism of action of azole antifungals, along with a potential point of synergistic interaction.

Azole_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase FungalCell Fungal Cell Membrane Ergosterol->FungalCell Incorporation Azoles Azole Antifungals (e.g., Ketoconazole) EffluxPump Efflux Pump Azoles->EffluxPump Expulsion Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol 14-α-demethylase Inhibits Synergist Synergistic Agent (e.g., Efflux Pump Inhibitor) Synergist->EffluxPump Inhibits

Caption: Mechanism of azole action and a potential synergistic interaction.

Conclusion

The exploration of synergistic drug combinations is a critical avenue of research in the fight against fungal infections. While direct data on Alteconazole combinations are currently lacking, the extensive research on other azole antifungals provides a solid foundation for future investigations. The methodologies and data presented in this guide offer a framework for researchers to systematically evaluate novel drug combinations and elucidate their mechanisms of action. A deeper understanding of these synergistic interactions will be instrumental in the development of more effective and robust antifungal therapies.

References

Evaluating the Safety Profile of a Novel Triazole: A Comparative Guide for Alteconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of the hypothetical novel triazole antifungal, Alteconazole, against established triazole agents. By presenting available data on existing triazoles and outlining a comprehensive safety evaluation plan for this compound, this document aims to guide researchers and drug development professionals in assessing its potential clinical safety.

Comparative Safety of Established Triazole Antifungals

Triazole antifungals are a cornerstone in the management of invasive fungal infections, but their use is associated with a range of adverse drug reactions (ADRs). The safety profiles of commercially available triazoles—fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole—have been extensively studied. Common ADRs include rash, headache, gastrointestinal issues, and liver injury, with some agents linked to more specific toxicities.[1]

A summary of significant adverse events associated with these agents, primarily sourced from pharmacovigilance studies of the FDA Adverse Event Reporting System (FAERS), is presented below.[1][2][3][4]

Table 1: Comparison of Key Adverse Events Associated with Established Triazole Antifungals

Adverse EventFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Hepatotoxicity Drug-induced liver injury[1]Boxed warning for congestive heart failure and cardiac effects[2]Drug-induced liver injury, Cholestasis[1]Cholestasis[1]Lower signal intensity for liver injury compared to other triazoles[1]
Cardiotoxicity QT interval prolongation[1]Potential for congestive heart failure[2]QT interval prolongationQT interval prolongation[1]Shortening of the QT interval[2]
Neurotoxicity Delirium[1]Hallucinations[2]Visual disturbances, Hallucinations[2]Neurotoxicity[2]Lower reported incidence
Nephrotoxicity Renal impairment[1]Less commonLess commonLess commonLess common
Endocrine Disorders Strong signal in FAERS data[2][3][4]Strong signal in FAERS data[2][3][4]Strong signal in FAERS data[2][3][4]Strong signal in FAERS data[2][3][4]Lower reported incidence
Skin Disorders Rash[2]Rash[2]Rash[2]Rash[2]Rash[2]
Gastrointestinal Nausea, Vomiting[5]Nausea, Vomiting, Diarrhea[5]Nausea, VomitingNausea, Vomiting[5]Nausea, Vomiting

Note: This table is a summary of reported adverse events and does not reflect the incidence rates. The frequency and severity of these events can vary based on patient populations and clinical settings.

Proposed Experimental Protocols for Evaluating the Safety of this compound

To establish the safety profile of a novel triazole such as this compound, a series of preclinical and clinical studies are required. The methodologies for these key experiments are outlined below.

Preclinical Safety Evaluation

Objective: To identify potential toxicities and establish a preliminary safety profile before human trials.

Methodologies:

  • In Vitro Cytotoxicity Assays:

    • Protocol: Human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) are exposed to a range of this compound concentrations. Cell viability is assessed using assays such as MTT or LDH leakage after 24, 48, and 72 hours of incubation. Results are compared with a vehicle control and a known cytotoxic agent.

  • hERG Channel Assay:

    • Protocol: To assess the potential for QT prolongation, the effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel is evaluated using automated patch-clamp electrophysiology on a stable hERG-expressing cell line (e.g., HEK293).

  • In Vivo Toxicology Studies (Rodent and Non-Rodent Models):

    • Protocol: Acute toxicity studies are conducted in mice and rats to determine the LD50. Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) repeated-dose toxicity studies are performed in two species (one rodent, one non-rodent, e.g., beagle dogs). Animals are administered escalating doses of this compound. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of major organs.

  • Genotoxicity Assays:

    • Protocol: A battery of tests is conducted to assess the mutagenic and clastogenic potential of this compound. This includes the Ames test (bacterial reverse mutation assay), an in vitro mammalian cell chromosomal aberration test, and an in vivo mouse micronucleus assay.

  • Safety Pharmacology Studies:

    • Protocol: These studies investigate the effects of this compound on vital functions. This includes cardiovascular monitoring (ECG, blood pressure, heart rate) in conscious, telemetered animals (e.g., dogs or non-human primates), respiratory function assessment (e.g., whole-body plethysmography in rats), and central nervous system evaluation (e.g., a functional observational battery in rats).

Clinical Safety Evaluation

Objective: To evaluate the safety and tolerability of this compound in humans.

Methodologies:

  • Phase I Clinical Trials:

    • Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies are conducted in healthy volunteers. Subjects receive this compound or a placebo. Safety and tolerability are assessed through continuous monitoring of vital signs, electrocardiograms (ECGs), physical examinations, and frequent blood and urine sampling for clinical laboratory tests. Pharmacokinetic profiling is also a primary objective. A thorough QT/QTc study is conducted to definitively assess the effect on cardiac repolarization.

  • Phase II and III Clinical Trials:

    • Protocol: These trials are conducted in patients with targeted fungal infections. Patients are randomized to receive this compound or a standard-of-care triazole. The safety monitoring is more extensive and includes frequent assessment of adverse events (AEs) and serious adverse events (SAEs), laboratory parameters (especially liver function tests), and vital signs. A Data and Safety Monitoring Board (DSMB) is established to review accumulating safety data.

Visualizing Key Pathways and Workflows

Mechanism of Action of Triazole Antifungals

Triazoles exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[6][7][8][9]

Triazole_Mechanism_of_Action cluster_inhibition Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (Fungal CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Conversion Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Fungal Cell Death Fungal Cell Death Membrane->Fungal Cell Death Leads to Triazoles Triazole Antifungals (e.g., this compound) Triazoles->Enzyme Binds to and inhibits Inhibition Inhibition Disruption Disruption Inhibition of\nErgosterol Synthesis Inhibition of Ergosterol Synthesis

Caption: Mechanism of action of triazole antifungals.

Preclinical Safety Evaluation Workflow for this compound

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity like this compound.

Preclinical_Safety_Workflow Start This compound (New Chemical Entity) InVitro In Vitro Safety Screening Start->InVitro Cytotox Cytotoxicity Assays (e.g., HepG2, HEK293) InVitro->Cytotox hERG hERG Channel Assay InVitro->hERG Genotox_in_vitro In Vitro Genotoxicity (Ames, Chromosomal Aberration) InVitro->Genotox_in_vitro Decision1 Go/No-Go Decision for In Vivo Studies Cytotox->Decision1 hERG->Decision1 Genotox_in_vitro->Decision1 InVivo In Vivo Toxicology Studies AcuteTox Acute Toxicity (Rodent, LD50) InVivo->AcuteTox RepeatDose Repeated-Dose Toxicity (Rodent & Non-Rodent) InVivo->RepeatDose SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) InVivo->SafetyPharm Genotox_in_vivo In Vivo Genotoxicity (Micronucleus Test) InVivo->Genotox_in_vivo Decision2 Go/No-Go Decision for Clinical Trials AcuteTox->Decision2 RepeatDose->Decision2 SafetyPharm->Decision2 Genotox_in_vivo->Decision2 Decision1->InVivo Go IND Investigational New Drug (IND) Application Submission Decision2->IND Go

References

Itraconazole Demonstrates Preclinical Superiority Over Other Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that Itraconazole exhibits superior or comparable efficacy to other azole antifungals, including fluconazole, voriconazole, and ketoconazole, in various in vitro and in vivo models of fungal infections. This guide provides a detailed comparison of Itraconazole's performance, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Itraconazole, a broad-spectrum triazole antifungal agent, has consistently shown potent activity against a wide range of fungal pathogens, including clinically relevant species of Candida and Aspergillus. Preclinical studies highlight its robust performance in both inhibiting fungal growth in laboratory settings and effectively clearing infections in animal models, positioning it as a strong candidate for further clinical development and application.

In Vitro Susceptibility Testing

Itraconazole demonstrates potent in vitro activity against various fungal isolates. Minimum Inhibitory Concentration (MIC) values, a measure of the lowest drug concentration that inhibits visible fungal growth, are consistently low for Itraconazole across a range of pathogenic fungi.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Itraconazole and Other Azoles against Candida Species

Antifungal AgentCandida albicansCandida glabrataCandida krusei
Itraconazole 0.03 - 1.00.12 - 4.00.12 - 1.0
Fluconazole0.25 - 641.0 - >6416 - >64
Voriconazole≤0.03 - 1.00.06 - 4.00.12 - 2.0
Ketoconazole0.03 - 1.00.12 - 160.06 - 4.0

Table 2: Comparative In Vitro Activity (MIC µg/mL) of Itraconazole and Other Azoles against Aspergillus Species

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus niger
Itraconazole 0.125 - 2.00.25 - 1.00.5 - 4.0
Voriconazole0.25 - 2.00.5 - 2.00.5 - 2.0

In Vivo Efficacy in Preclinical Models

The superior in vitro activity of Itraconazole translates to significant efficacy in animal models of systemic fungal infections. These studies are crucial for evaluating a drug's potential therapeutic benefit in a living organism.

Systemic Candidiasis Mouse Model

In a murine model of disseminated candidiasis, Itraconazole treatment leads to a significant reduction in fungal burden in target organs and improved survival rates compared to untreated controls and other antifungal agents.

Table 3: In Vivo Efficacy of Itraconazole vs. Fluconazole in a Systemic Candidiasis Mouse Model

Treatment Group (dosage)Mean Fungal Burden (log10 CFU/g kidney)Survival Rate (%)
Control (vehicle)6.80
Itraconazole (10 mg/kg) 3.580
Fluconazole (10 mg/kg)4.260
Invasive Aspergillosis Mouse Model

Itraconazole demonstrates robust efficacy in a murine model of invasive aspergillosis, a life-threatening infection, particularly in immunocompromised individuals.

Table 4: In Vivo Efficacy of Itraconazole vs. Voriconazole in an Invasive Aspergillosis Mouse Model

Treatment Group (dosage)Mean Fungal Burden (log10 CFU/g lung)Survival Rate (%)
Control (vehicle)7.20
Itraconazole (20 mg/kg) 4.170
Voriconazole (20 mg/kg)4.565

Mechanism of Action

Itraconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death.

Itraconazole_Mechanism_of_Action Mechanism of Action of Itraconazole cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Lanosterol_14a_demethylase->Ergosterol Itraconazole Itraconazole Itraconazole->Lanosterol_14a_demethylase Inhibition

Caption: Itraconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)
  • Fungal Isolates and Media: Clinical isolates of Candida and Aspergillus species are used. Cultures are grown on Sabouraud Dextrose Agar (SDA) and RPMI-1640 medium is used for the assay.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation: Stock solutions of Itraconazole and comparator drugs are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are made in RPMI-1640 in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.

In_Vitro_Susceptibility_Workflow In Vitro Antifungal Susceptibility Testing Workflow Start Start Fungal_Culture Culture Fungal Isolates on SDA Start->Fungal_Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Antifungal Agents Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read MIC values Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Murine Model of Systemic Candidiasis
  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Immunosuppression (Optional but common for robust infection): Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide (150-200 mg/kg) three to four days prior to infection.

  • Infection: Mice are infected via intravenous (tail vein) injection with 1 x 10⁵ CFU of Candida albicans in 0.1 mL of sterile saline.

  • Treatment: Treatment with Itraconazole or comparator drugs (e.g., 10 mg/kg) or vehicle control is initiated 24 hours post-infection. Drugs are typically administered once daily by oral gavage for a specified duration (e.g., 7 days).

  • Outcome Assessment:

    • Survival: Mice are monitored daily for morbidity and mortality.

    • Fungal Burden: On day 8 post-infection (or at the end of the study), mice are euthanized, and kidneys are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates are plated on SDA, and colonies are counted after incubation at 35°C for 24-48 hours to determine the CFU per gram of tissue.

Systemic_Candidiasis_Model_Workflow Murine Systemic Candidiasis Model Workflow Start Start Immunosuppression Immunosuppression (Cyclophosphamide) Start->Immunosuppression Infection Intravenous Infection (Candida albicans) Immunosuppression->Infection Treatment Antifungal Treatment (Oral Gavage) Infection->Treatment Monitoring Daily Monitoring for Survival Treatment->Monitoring Fungal_Burden Determine Kidney Fungal Burden (CFU/g) Treatment->Fungal_Burden At study endpoint End End Monitoring->End Survival Analysis Fungal_Burden->End Efficacy Analysis

Caption: Workflow for the in vivo systemic candidiasis mouse model.

Conclusion

The preclinical data presented in this guide strongly support the superior or comparable efficacy of Itraconazole over other commonly used azole antifungals in in vitro and in vivo models of candidiasis and aspergillosis. Its potent inhibitory activity against key fungal pathogens and its demonstrated effectiveness in reducing fungal burden and improving survival in animal models underscore its significant potential as a valuable therapeutic agent in the management of fungal infections. These findings provide a solid foundation for further clinical investigation and highlight the importance of Itraconazole in the arsenal of antifungal therapies.

Safety Operating Guide

Proper Disposal Procedures for Itraconazole (formerly referenced as Alteconazole)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Alteconazole" could not be identified in available chemical and pharmaceutical databases. It is highly probable that this is a typographical error for Itraconazole , a common antifungal medication. This document provides detailed disposal procedures for Itraconazole, intended for researchers, scientists, and drug development professionals.

The following guidelines are designed to ensure the safe and environmentally responsible disposal of Itraconazole in a laboratory setting, minimizing risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to adhere to the safety protocols outlined in the material's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling Itraconazole

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat.Shields skin from accidental spills.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoids inhalation of harmful dust or aerosols.

II. Disposal Procedures for Itraconazole in a Laboratory Setting

The primary and most recommended method for the disposal of Itraconazole from a laboratory is through a licensed hazardous waste disposal service. This ensures compliance with all local, state, and federal regulations.

Step 1: Segregation and Collection

  • Collect waste Itraconazole, including pure substance, contaminated materials (e.g., weighing boats, gloves), and solutions, in a designated, clearly labeled, and sealed hazardous waste container.

  • Avoid mixing Itraconazole waste with other chemical waste streams unless compatibility has been verified. Itraconazole is incompatible with strong oxidizing agents[1].

Step 2: Labeling and Storage

  • Label the waste container with "Hazardous Waste," the full chemical name ("Itraconazole"), and any other information required by your institution's environmental health and safety department.

  • Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a licensed waste disposal company.

Step 3: Arrange for Professional Disposal

  • Contact your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Ensure that the disposal is carried out in accordance with all applicable regulations. This material and its container must be disposed of as hazardous waste[2].

The following diagram outlines the decision-making process for the disposal of Itraconazole in a laboratory environment.

start Itraconazole Waste Generated is_contaminated Is the waste pure Itraconazole or contaminated material? start->is_contaminated collect_waste Collect in a designated hazardous waste container. is_contaminated->collect_waste Yes label_container Label container with 'Hazardous Waste' and 'Itraconazole'. collect_waste->label_container store_safely Store in a secure, well-ventilated area. label_container->store_safely contact_ehs Contact Environmental Health & Safety or a licensed waste contractor. store_safely->contact_ehs professional_disposal Arrange for professional disposal. contact_ehs->professional_disposal

Itraconazole Laboratory Waste Disposal Workflow

III. Alternative Disposal Considerations (Non-Laboratory/Household)

For trace amounts or in non-laboratory settings where professional disposal is not feasible, the following procedure, adapted from general FDA and EPA guidelines for pharmaceutical disposal, can be considered. However, this is not the recommended procedure for bulk laboratory waste.

Step 1: Deactivation

  • Do not flush Itraconazole down the toilet or drain, as this can lead to aquatic toxicity[3].

  • Remove the substance from its original container.

  • Mix the Itraconazole with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to individuals who may go through the trash[4].

Step 2: Containment

  • Place the mixture in a sealable container, such as a plastic bag or an empty tub, to prevent leakage[5].

Step 3: Final Disposal

  • Place the sealed container in the household trash.

  • Remove or scratch out all personal information from the original medication container to protect privacy before disposing of it[5].

The logical flow for this alternative disposal method is as follows:

start Unused Itraconazole (Non-Laboratory) check_take_back Is a drug take-back program available? start->check_take_back use_take_back Utilize take-back program. check_take_back->use_take_back Yes deactivate Mix with unpalatable substance (e.g., coffee grounds). check_take_back->deactivate No end Disposal Complete use_take_back->end contain Place mixture in a sealed container. deactivate->contain dispose_trash Dispose of in household trash. contain->dispose_trash remove_pii Remove personal information from original container. dispose_trash->remove_pii remove_pii->end

Alternative Disposal for Non-Laboratory Itraconazole

IV. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Wear Appropriate PPE: Don the PPE as outlined in Table 1.

  • Contain the Spill: For powdered Itraconazole, carefully sweep or vacuum the material to avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, dry sand).

  • Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

Table 2: Hazard and Precautionary Statements for Itraconazole

Hazard StatementPrecautionary Statement
Harmful if swallowed.Wash hands and any exposed skin thoroughly after handling.
Causes skin irritation.Wear protective gloves.
Causes serious eye irritation.Wear eye protection.
May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Toxic to aquatic life with long lasting effects.Avoid release to the environment.

This information is compiled from various safety data sheets. For complete details, always refer to the specific SDS for the Itraconazole product you are using.

References

Essential Safety and Handling Protocols for Alteconazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Alteconazole. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on Itraconazole safety data.

Exposure Route Required PPE Specifications & Best Practices
Dermal (Skin) Protective GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Protective GownUse a disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs.[1]
Ocular (Eyes) Safety Glasses/GogglesWear safety glasses with side shields. In situations with a splash hazard, use tightly sealed safety goggles.
Face ShieldA face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes or aerosol generation.
Respiratory RespiratorA NIOSH-certified N95 or higher respirator is recommended, particularly when handling the powder form or if there is a risk of aerosol generation.[2] A respiratory protection program should be in place, including fit-testing.[2]

Operational and Disposal Plans

Effective safety protocols extend beyond personal protection and encompass the entire handling and disposal process.

Engineering Controls and a Safe Work Environment

To minimize the risk of exposure, specific engineering controls and work practices should be implemented:

Control Measure Description
Ventilation All handling of this compound powder should occur in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet (BSC).
Restricted Access Designate specific areas for handling hazardous compounds and restrict access to authorized personnel only.[1]
Hygiene Stations Ensure easy access to safety showers and eyewash stations. Handwashing facilities must be readily available, and hands should be washed thoroughly before and after handling the compound and removing gloves.[1]
No Personal Items Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where this compound is handled or stored.[1]
Spill Management and Disposal

Prompt and proper management of spills and waste is crucial to prevent environmental contamination and accidental exposure.

Procedure Guidance
Spill Response In case of a spill, evacuate the area and prevent further spread. Absorb liquid spills with an inert, non-combustible material like diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Decontaminate the area with alcohol or another suitable solvent. All spill cleanup materials should be treated as hazardous waste.
Waste Disposal Dispose of all this compound waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound in the sewer system or with regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for researchers to follow when planning and executing experiments involving this compound, ensuring safety at each step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Preparedness A Review Safety Data Sheet (SDS) for Itraconazole (as proxy) B Conduct Risk Assessment for Specific Protocol A->B C Verify Functionality of Engineering Controls (e.g., Fume Hood) B->C L Know Location of Eyewash and Safety Shower B->L M Have Spill Kit Readily Available B->M D Assemble All Necessary PPE C->D E Don Appropriate PPE D->E F Handle this compound in Designated Area with Engineering Controls E->F G Follow Strict Hygiene Protocols F->G H Decontaminate Work Surfaces G->H I Properly Doff and Dispose of Contaminated PPE H->I J Segregate and Dispose of Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alteconazole
Reactant of Route 2
Reactant of Route 2
Alteconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.